BS-181 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIJWMOQODWNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the function of BS-181 as a CDK7 inhibitor
An In-depth Technical Guide on the Core Function of BS-181 as a CDK7 Inhibitor
Introduction
Cyclin-dependent kinase 7 (CDK7) stands as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3][4] Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), a crucial step for the initiation of transcription.[2][3] Given that deregulation of CDK activity is a hallmark of nearly all cancers, CDK7's dual role makes it a compelling target for anticancer drug development.[1][5] BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, was developed through computer-aided drug design as a potent and selective inhibitor of CDK7.[1][6] This document provides a comprehensive overview of the function of BS-181, its mechanism of action, and its effects on cancer cells.
BS-181: A Selective CDK7 Inhibitor
BS-181 is a small molecule that demonstrates high selectivity for CDK7.[5][7] It exhibits significantly greater potency against CDK7 compared to other members of the CDK family, making it a valuable tool for studying the specific roles of CDK7 and a promising lead compound for cancer therapeutics.[1][7]
Mechanism of Action
The primary function of BS-181 is the direct inhibition of the kinase activity of CDK7. This inhibition disrupts the two major cellular processes regulated by CDK7.
Inhibition of Transcription
BS-181 blocks the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at the Serine 5 position, a key substrate of CDK7.[6][8] This event is critical for the initiation of transcription.[9] By preventing this phosphorylation, BS-181 effectively perturbs transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, as well as crucial cell cycle regulators like cyclin D1.[6]
Disruption of Cell Cycle Progression
As the kinase component of the CAK complex, CDK7 is essential for activating other CDKs that drive the cell cycle forward.[1][3] BS-181 inhibits this CAK activity, thereby preventing the activating phosphorylation of CDK1 and CDK2 on their T-loop residues.[3][10] This blockade leads to a failure of cell cycle progression, primarily causing cells to arrest in the G0/G1 phase.[6][8]
Cellular Effects of BS-181 in Cancer Models
The inhibition of CDK7 by BS-181 translates into significant anticancer activities in various cancer cell lines, including breast, gastric, colorectal, lung, and prostate cancers.[6][7]
Induction of Apoptosis
Treatment with BS-181 leads to a dose- and time-dependent increase in apoptosis in cancer cells.[6] This is achieved through the modulation of key apoptosis-related proteins:
-
Upregulation of Pro-apoptotic Proteins: Expression of Bax and caspase-3 is significantly increased.[6][11]
-
Downregulation of Anti-apoptotic Proteins: The levels of Bcl-2 and XIAP are markedly reduced.[6]
Cell Cycle Arrest
BS-181 treatment induces a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, accompanied by a reduction in the S and G2/M phase populations.[6][8] At lower concentrations, this G1 arrest is the predominant effect, while at higher concentrations, cells accumulate in the sub-G1 phase, which is indicative of apoptosis.[8]
Inhibition of Proliferation, Migration, and Invasion
BS-181 effectively inhibits the growth of various cancer cell lines.[6][8] Furthermore, it has been shown to decrease the migration and invasion capabilities of cancer cells in vitro, suggesting a potential role in controlling metastasis.[6] The anti-invasive and anti-migratory effects may be linked to the modulation of the cell cycle and the induction of apoptosis.[6]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of BS-181.
Table 1: Inhibitory Concentration (IC50) of BS-181 against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21[7] | 1x |
| CDK2 | 880[7] | ~42x |
| CDK5 | 3000[8] | ~143x |
| CDK9 | 4200[8] | ~200x |
| CDK1 | >3000[7] | >143x |
| CDK4 | >3000[7] | >143x |
| CDK6 | >3000[7] | >143x |
Data compiled from multiple sources.[7][8]
Table 2: Anti-proliferative Activity (IC50) of BS-181 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Gastric Cancer | MKN28 | ~17-22[6] |
| SGC-7901 | ~17-22[6] | |
| AGS | ~17-22[6] | |
| BGC823 | ~17-22[6] | |
| Breast Cancer | MCF-7 | 15.1 - 20[8] |
| Colorectal Cancer | Various | 11.5 - 15.3[8] |
| Lung Cancer | Various | 11.5 - 37.3[8] |
| Prostate Cancer | Various | 11.5 - 37.3[8] |
| Osteosarcoma | Various | 11.5 - 37.3[8] |
Data compiled from multiple sources.[6][8]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of BS-181 are provided below.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of BS-181 against purified kinase enzymes.
-
Methodology:
-
Purified recombinant CDK7/CycH/MAT1 complex is incubated with increasing concentrations of BS-181.[7]
-
ATP is added to the reaction to initiate the kinase activity.
-
After incubation, the amount of remaining ATP is measured using a luciferase-based assay (e.g., Kinase-Glo®).[7]
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Cell Proliferation Assay (CCK-8/MTT)
-
Objective: To measure the effect of BS-181 on the viability and proliferation of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of BS-181 (or vehicle control) for a specified duration (e.g., 48-72 hours).[6]
-
A solution of CCK-8 or MTT is added to each well and incubated.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[6]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of BS-181 on cell cycle distribution.
-
Methodology:
-
Cells are treated with BS-181 at various concentrations for a set time (e.g., 24 hours).[12]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[12]
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[6][12]
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by BS-181.
-
Methodology:
-
Cells are treated with BS-181 as described for other assays.
-
Cells (including floating and adherent) are harvested and washed.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[7]
-
Samples are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells can be determined.[7]
-
Western Blotting
-
Objective: To analyze the expression levels of specific proteins involved in transcription, cell cycle, and apoptosis.
-
Methodology:
-
Cells are treated with BS-181 and then lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser5, Cyclin D1, XIAP, Bcl-2, Bax, Caspase-3, p-CDK1, p-CDK2).[2][6]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of BS-181 as a dual inhibitor of CDK7's transcriptional and cell cycle functions.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the cellular effects of BS-181.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo stability and antitumor activity of BS-181. In mouse models, BS-181 has a plasma elimination half-life of 405 minutes following intraperitoneal administration.[5][7] In xenograft models using human cancer cells (e.g., MCF-7 breast cancer, BGC823 gastric cancer), treatment with BS-181 resulted in a dose-dependent reduction in tumor growth without apparent toxicity.[5][6][7] For instance, daily doses of 10 mg/kg and 20 mg/kg led to 25% and 50% reductions in tumor growth, respectively, over a two-week period in an MCF-7 xenograft model.[7]
Conclusion and Future Directions
BS-181 is a potent and highly selective inhibitor of CDK7 that functions by disrupting both the transcriptional and cell-cycle-regulating activities of its target. Its ability to inhibit the phosphorylation of RNA Pol II and cell cycle CDKs leads to G1 arrest and apoptosis in a wide range of cancer cells, demonstrating significant anti-proliferative and anti-tumor activity both in vitro and in vivo. While BS-181 itself has demonstrated some poor drug-like properties, it has served as a critical lead compound.[13] Its success in preclinical studies has paved the way for the development of second-generation, non-covalent CDK7 inhibitors with improved pharmacological properties, such as samuraciclib (CT7001), which has advanced into clinical trials.[13][14] The continued investigation into selective CDK7 inhibition remains a promising avenue for the development of novel cancer therapeutics.
References
- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
BS-181 Hydrochloride: A Technical Guide to its Discovery and Development as a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-a]pyrimidine derivative, it has demonstrated significant anti-tumor activity in preclinical studies by targeting the crucial roles of CDK7 in both cell cycle regulation and transcription.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in this area.
Introduction
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] The CDK-activating kinase (CAK), a complex of CDK7, Cyclin H, and MAT1, is essential for the activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, through phosphorylation of their T-loop.[3][4] Furthermore, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, thereby regulating transcription.[2][4] Due to its dual role in cell cycle progression and transcription, CDK7 has emerged as an attractive target for the development of novel anti-cancer therapeutics.[1][3]
BS-181 was identified through computer-aided drug design as a novel, selective inhibitor of CDK7.[2] This document details the preclinical development of this compound, summarizing its inhibitory activity, cellular effects, and in vivo efficacy.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₂N₆HCl | [4] |
| Molecular Weight | 416.99 g/mol | [4] |
| IUPAC Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5,7-diamine hydrochloride | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water |
Mechanism of Action
This compound is a highly selective, ATP-competitive inhibitor of CDK7.[1][2] It exerts its anti-tumor effects through a dual mechanism:
-
Inhibition of Cell Cycle Progression: By inhibiting the kinase activity of the CAK complex, BS-181 prevents the activating phosphorylation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6). This leads to cell cycle arrest, primarily at the G1 phase.[5]
-
Inhibition of Transcription: As a component of TFIIH, CDK7 phosphorylates the serine 5 residue of the RNA polymerase II C-terminal domain (CTD). BS-181 inhibits this phosphorylation, leading to a disruption of transcription.[2][5]
This dual activity ultimately results in the induction of apoptosis in cancer cells.
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK7 | Reference |
| CDK7 | 21 | - | [5] |
| CDK2 | 880 | 42x | [4] |
| CDK5 | 3000 | >140x | [5] |
| CDK9 | 4200 | >200x | [5] |
| CDK1 | >10,000 | >476x | [4][5] |
| CDK4 | >10,000 | >476x | [4][5] |
| CDK6 | >10,000 | >476x | [5] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 15.1 - 20 | [5] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3 | [5] |
| Various Cancer Cell Lines | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3 | [5] |
In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | 0% | [4] |
| BS-181 HCl | 10 mg/kg/day | Not Specified | [4] |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for preclinical development.
In Vitro CDK7 Kinase Inhibition Assay (Adapted from standard luciferase-based kinase assays)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against CDK7 using a luciferase-based ATP detection assay.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the CDK7/Cyclin H/MAT1 enzyme and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (Crystal Violet Method)
This protocol outlines a method to assess the anti-proliferative effects of this compound on adherent cancer cell lines such as MCF-7.[6]
Materials:
-
MCF-7 cells (or other adherent cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal violet staining solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for 72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells by adding 100 µL of crystal violet solution to each well and incubating for 20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding 100 µL of solubilization solution to each well and incubating on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Xenograft Study (Adapted from common MCF-7 xenograft protocols)
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a murine MCF-7 breast cancer xenograft model.[3][7][8]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate.[7][8]
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
One week prior to tumor cell implantation, subcutaneously implant an estrogen pellet into the dorsal flank of each mouse.[8]
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally once daily.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Synthesis
BS-181 is a pyrazolo[1,5-a]pyrimidine derivative. The general synthesis of this scaffold involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[9] The specific multi-step synthesis of BS-181 has been developed to allow for the introduction of the various substituents required for its selective CDK7 inhibitory activity.
A general synthetic approach to pyrazolo[1,5-a]pyrimidines is as follows:
Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.
Conclusion
This compound is a first-in-class, potent, and selective inhibitor of CDK7 with demonstrated anti-tumor activity in a range of preclinical cancer models. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it a promising candidate for further development as a cancer therapeutic. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working on CDK7 inhibitors and related pathways. Further investigation into the clinical potential of BS-181 and next-generation CDK7 inhibitors is warranted.
References
- 1. [PDF] Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
BS-181 Hydrochloride: A Technical Guide to its Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document provides an in-depth technical overview of this compound, focusing on its target protein, binding affinity, the experimental methodologies used for its characterization, and its role in relevant signaling pathways. The information is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery.
Target Protein and Binding Affinity
The primary molecular target of this compound is Cyclin-Dependent Kinase 7 (CDK7) .[1][2][3][4][5][6][7][8] BS-181 is a highly selective inhibitor of CDK7, a key enzyme involved in the regulation of the cell cycle and transcription.[1][8]
The binding affinity of BS-181 for CDK7 has been determined through in vitro kinase assays, with a reported IC50 of 21 nM .[1][2][3][4][5][6][7][8] The compound demonstrates significant selectivity for CDK7 over other cyclin-dependent kinases.[2][4][8]
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Selectivity vs. Other CDKs | Reference |
| This compound | CDK7 | 21 | >40-fold selective over CDK1, 2, 4, 5, 6, or 9 | [2][4][8] |
| CDK2 | 880 | [4][8] | ||
| CDK1, 4, 5, 6, 9 | >3000 | [4] |
Signaling Pathway
CDK7 plays a dual role in cellular processes: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs (such as CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[1][8]
This compound exerts its biological effects by inhibiting the kinase activity of CDK7. This inhibition leads to a downstream cascade of events, including the suppression of RNA polymerase II CTD phosphorylation, which in turn affects gene expression.[4] The inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis in cancer cells.[2][4]
Experimental Protocols
The determination of the binding affinity (IC50) of this compound for CDK7 is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commonly used methodologies.
In Vitro CDK7 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
This compound (serially diluted)
-
Substrate: A peptide or protein substrate for CDK7, such as a GST-tagged fragment of the RNA Polymerase II C-terminal domain (CTD).
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a measure of kinase activity)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the recombinant CDK7/Cyclin H/MAT1 enzyme, and the substrate.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for CDK7.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves two steps:
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely correlated with the amount of kinase inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK7. Its ability to disrupt both cell cycle progression and transcription through the inhibition of CDK7 makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
The Dual Role of CDK7: A Locus of Control in Transcriptional Regulation and Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) stands at a critical intersection of cellular proliferation and gene expression, making it a master regulator of fundamental biological processes. Its dual function as a key component of the general transcription factor TFIIH and as the catalytic engine of the CDK-activating kinase (CAK) complex places it in a unique position to control both the transcription of essential genes and the progression of the cell cycle. In oncology, this dual role is particularly significant, as cancer cells often exhibit a heightened dependency on transcriptional programs and an aberrantly regulated cell cycle. This guide provides a comprehensive technical overview of CDK7's mechanisms of action, its profound implications in cancer biology, and its emergence as a compelling therapeutic target. We will delve into the molecular intricacies of its regulatory functions, present quantitative data on the efficacy of targeted inhibitors, and provide detailed experimental protocols for its study.
The Core Duality: CDK7 in Transcriptional Regulation and Cell Cycle Control
CDK7 is a serine/threonine kinase that operates through two distinct, yet interconnected, functional arms.[1][2]
A Master Conductor of Transcription
As a subunit of the general transcription factor TFIIH, CDK7 is integral to the initiation and elongation phases of transcription by RNA Polymerase II (Pol II).[2][3] Its primary role is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. CDK7 specifically phosphorylates serine residues at positions 5 (Ser5) and 7 (Ser7) of this repeat.[4][5]
-
Transcription Initiation: Phosphorylation of Ser5 by CDK7 is a critical step for promoter clearance, allowing Pol II to escape the pre-initiation complex and begin synthesizing RNA.[3]
-
Promoter-Proximal Pausing and Elongation: CDK7 also plays a role in establishing promoter-proximal pausing, a key regulatory step in gene expression.[3] Furthermore, CDK7 activates CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), through T-loop phosphorylation.[6] Activated CDK9 then phosphorylates Serine 2 (Ser2) of the Pol II CTD, a modification that is crucial for releasing the paused polymerase and promoting productive transcript elongation.[4]
This sequential and coordinated phosphorylation of the Pol II CTD by CDK7 and subsequently CDK9 acts as a "CTD code" that orchestrates the recruitment of various factors involved in transcription and RNA processing.
The Engine of the Cell Cycle
In its second major role, CDK7 forms the catalytic core of the CDK-activating kinase (CAK) complex, along with Cyclin H and MAT1.[7][8] The CAK complex is responsible for the activating phosphorylation of several other CDKs that are essential drivers of cell cycle progression.[6] Key targets include:
-
CDK1: Essential for the G2/M transition and entry into mitosis.
-
CDK2: A key regulator of the G1/S transition and DNA replication.
-
CDK4 and CDK6: Drive progression through the G1 phase.
By activating these downstream CDKs, CDK7 ensures the orderly and timely progression of cells through the various phases of division.
CDK7's Role in Cancer: A Transcriptional Addiction
The dual functions of CDK7 are frequently hijacked by cancer cells to fuel their uncontrolled growth and proliferation. Many tumors exhibit an overexpression of CDK7, which often correlates with a poor prognosis.[7] Cancer's reliance on CDK7 stems from several factors:
-
Transcriptional Amplification: Many cancers, particularly those driven by potent oncogenic transcription factors like MYC, are in a state of "transcriptional addiction." They require high levels of transcriptional output to maintain their malignant phenotype. CDK7 is essential for sustaining this hyper-transcriptional state.
-
Super-Enhancer Dependency: Cancer cells often rely on super-enhancers—large clusters of regulatory elements—to drive the expression of key oncogenes. The transcription of genes associated with super-enhancers has been shown to be exquisitely sensitive to CDK7 inhibition.[9]
-
Cell Cycle Dysregulation: A hallmark of cancer is the loss of normal cell cycle control. By activating the core cell cycle CDKs, CDK7 is a central player in the proliferative machinery of tumor cells.
Due to this profound dependency, inhibiting CDK7 offers a powerful therapeutic strategy to simultaneously arrest the cell cycle and shut down the oncogenic transcriptional programs that drive tumor growth.
Therapeutic Targeting of CDK7: A New Frontier in Oncology
The critical role of CDK7 in cancer has spurred the development of a new class of targeted therapies: CDK7 inhibitors. These molecules are designed to block the kinase activity of CDK7, thereby disrupting both transcription and cell cycle progression in cancer cells. Several CDK7 inhibitors have shown promising preclinical and clinical activity across a range of malignancies.
Quantitative Data on CDK7 Inhibitors
The following tables summarize the in vitro potency and clinical development status of key selective CDK7 inhibitors.
| Inhibitor | Type | Target Cancer Types (Preclinical/Clinical) | IC50 / GI50 Range (nM) | References |
| THZ1 | Covalent | T-cell Acute Lymphoblastic Leukemia (T-ALL), Small Cell Lung Cancer (SCLC), Neuroblastoma, Cholangiocarcinoma, Breast Cancer, B-cell Acute Lymphocytic Leukemia (B-ALL) | 6 - 750 (Varies by cell line and cancer type) | [10][11][12][13] |
| Samuraciclib (ICEC0942/CT7001) | ATP-competitive | Breast Cancer, Colorectal Cancer, Prostate Cancer | 40 - 300 (GI50 in breast cancer lines) | [14][15] |
| SY-1365 | Covalent | Ovarian Cancer, Breast Cancer, Acute Myeloid Leukemia (AML) | Nanomolar range across various cancer types | [9][16][17] |
| SY-5609 | Non-covalent | Breast Cancer, Colorectal Cancer, Lung Cancer, Ovarian Cancer, Pancreatic Cancer | Sub-nanomolar (Kd) | [6][18][19][20] |
Table 1: In Vitro Potency of Selected CDK7 Inhibitors.
| Inhibitor | Development Phase | NCT Identifier(s) | Target Indications in Clinical Trials | References |
| Samuraciclib (ICEC0942/CT7001) | Phase I/II | NCT03363893 | Advanced Solid Malignancies, HR+/HER2- Breast Cancer, Triple-Negative Breast Cancer (TNBC), Castrate-Resistant Prostate Cancer (CRPC) | [21][22] |
| SY-1365 | Phase I (Discontinued) | NCT03134638 | Advanced Solid Tumors, Ovarian Cancer, Breast Cancer | [7][9][16][23] |
| SY-5609 | Phase I | NCT04247126, NCT04929223 | Advanced Solid Tumors (Breast, Colorectal, Lung, Ovarian), Pancreatic Cancer, Metastatic Colorectal Cancer | [6][7][8][18][24] |
| LY3405105 | Phase I (Discontinued) | NCT03770494 | Advanced Solid Tumors | [25] |
Table 2: Clinical Trial Status of Selected CDK7 Inhibitors.
Visualizing CDK7's Mechanism of Action
To better understand the complex roles of CDK7, the following diagrams illustrate its core signaling pathways.
Caption: CDK7's role in regulating RNA Polymerase II transcription.
Caption: CDK7 as the CDK-Activating Kinase (CAK) in cell cycle control.
Key Experimental Protocols for CDK7 Research
This section provides detailed methodologies for essential experiments used to investigate the function and inhibition of CDK7.
In Vitro CDK7 Kinase Assay
This assay measures the ability of CDK7 to phosphorylate a substrate in a cell-free system, which is crucial for determining the potency of inhibitors.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a peptide derived from the Pol II CTD or a recombinant CDK like CDK2/Cyclin A)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
CDK7 inhibitor of interest
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the substrate, and the recombinant CDK7 complex.
-
Add the CDK7 inhibitor at various concentrations (or DMSO as a vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP. A typical final ATP concentration is 10-100 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated radioactive ATP.
-
Alternatively, resolve the reaction products by SDS-PAGE.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter or by analyzing the gel with a phosphorimager.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[26]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. activemotif.jp [activemotif.jp]
- 3. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ser7 phosphorylation of RNA polymerase II-CTD is required for the recruitment of E3 ubiquitin ligase Asr1 and subtelomeric gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ser7 Phosphorylation of the CTD Recruits the RPAP2 Ser5 Phosphatase to snRNA Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 14. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 15. samuraciclib - My Cancer Genome [mycancergenome.org]
- 16. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Phase 1 Study of SY-1365, a Selective CDK7 Inhibitor, in Adult Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 24. Facebook [cancer.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BS-181 Hydrochloride: A Technical Guide for Basic Cancer Cell Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a crucial role in both cell cycle progression and transcriptional regulation. Its dual functions make it a compelling target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed protocols for its application in fundamental cancer cell biology research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize BS-181 as a tool to investigate CDK7-mediated signaling pathways and its therapeutic potential.
Introduction to this compound
BS-181 is a small molecule inhibitor that demonstrates high selectivity for CDK7.[1][3][4] The hydrochloride salt form is commonly used in research due to its stability and solubility. By targeting CDK7, BS-181 disrupts the phosphorylation of downstream substrates, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2] This makes it a valuable chemical probe for elucidating the intricate roles of CDK7 in cancer pathogenesis.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₃₂N₆·HCl |
| Molecular Weight | 416.99 g/mol |
| CAS Number | 1397219-81-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (83 mg/mL), Water (83 mg/mL), and Ethanol (22 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[4] |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of CDK7. This inhibition disrupts two critical cellular processes: cell cycle progression and transcription.
Inhibition of Cell Cycle Progression
CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. These CDKs are essential for the orderly progression through the different phases of the cell cycle. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to a G1 phase cell cycle arrest.[1]
Inhibition of Transcription
CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription. BS-181-mediated inhibition of CDK7 leads to a reduction in RNAPII CTD phosphorylation, thereby globally suppressing transcription, including that of key oncogenes and anti-apoptotic proteins.
Downstream Signaling Pathways
The inhibition of CDK7 by BS-181 impacts several downstream signaling pathways critical for cancer cell survival and proliferation.
The retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S checkpoint. Its phosphorylation by CDK4/6 and CDK2 leads to its inactivation and allows the cell to enter the S phase. By preventing the activation of these CDKs, BS-181 maintains Rb in its active, hypophosphorylated state, thus enforcing the G1 arrest.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer and promotes cell survival and proliferation. While not a direct target, the activity of STAT3 can be modulated by CDK7. Inhibition of CDK7 by BS-181 has been shown to decrease the phosphorylation of STAT3 at Tyr705, a key activating modification. This leads to reduced STAT3 transcriptional activity and downregulation of its target genes.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines.
Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| CDK7 | 21 [1] |
| CDK2 | 880[1] |
| CDK5 | 3000[1] |
| CDK9 | 4200[1] |
| CDK1 | >3000 |
| CDK4 | >3000 |
| CDK6 | >3000 |
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 15.1 - 20[1] |
| HCT-116 | Colorectal | 11.5 - 15.3[1] |
| A549 | Lung | 11.5 - 37.3[1] |
| U2OS | Osteosarcoma | 11.5 - 37.3[1] |
| PC-3 | Prostate | 11.5 - 37.3[1] |
| HepG2 | Liver | 11.5 - 37.3[1] |
| BGC823 | Gastric | 17 - 22[4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on cancer cells.
In Vitro Kinase Assay
This protocol is for determining the IC₅₀ of BS-181 against CDK7.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., Cdk7/9tide peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
Procedure:
-
Prepare a 2-fold serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of each BS-181 dilution.
-
Add 10 µL of CDK7/Cyclin H/MAT1 complex (final concentration ~5-10 ng/µL) to each well.
-
Initiate the reaction by adding 10 µL of a solution containing the kinase substrate (final concentration ~10 µM) and ATP (final concentration ~10 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol measures the effect of BS-181 on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of BS-181 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
Procedure:
-
Treat cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation following BS-181 treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer (4x)
-
Primary antibodies (e.g., anti-CDK7, anti-STAT3, anti-p-STAT3 (Tyr705), anti-p-STAT3 (Ser727), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (typical dilutions: 1:1000 for CDK7, STAT3, and p-STAT3; 1:5000 for β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BS-181 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Procedure:
-
Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for injection.
-
Administer BS-181 (e.g., 10-20 mg/kg) or vehicle via intraperitoneal injection daily or on a specified schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Conclusion
This compound is a powerful and selective tool for investigating the roles of CDK7 in cancer biology. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell types makes it a valuable compound for both basic research and preclinical studies. The protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of CDK7 inhibition and to further elucidate the therapeutic potential of targeting this key enzyme in cancer.
References
An In-depth Technical Guide to the Selectivity Profile of BS-181 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound is a pyrazolo[1,5-a]pyrimidine-based small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] Its primary molecular target is CDK7, a key regulator of both the cell cycle and transcription.[1][3] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[1][4] Given the frequent overexpression of CDK7 in various cancers, it represents an attractive target for anti-cancer therapies.[1][5] This guide delves into the specifics of BS-181's selectivity, its effects on cellular processes, and the experimental methodologies used to characterize its activity.
Kinase Inhibition Profile
This compound demonstrates a high degree of selectivity for CDK7 over other cyclin-dependent kinases and a broader panel of kinases.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 21 | 1 |
| CDK2 | 880 | >40 |
| CDK5 | 3000 | >142 |
| CDK9 | 4200 | >200 |
| CDK1 | >3000 | >142 |
| CDK4 | >3000 | >142 |
| CDK6 | >3000 | >142 |
Data compiled from multiple sources.[1][4][6]
The data clearly indicates that BS-181 is a potent inhibitor of CDK7, with an IC50 value of 21 nM.[4][6][7][8][9] Its inhibitory activity against other CDKs is significantly lower, with IC50 values for CDK1, CDK4, and CDK6 being over 142-fold higher than that for CDK7.[6] The compound is over 40-fold more selective for CDK7 compared to CDK2.[1][4][7][8] This high selectivity distinguishes it from other less selective CDK inhibitors.[4]
Cellular Activity and Anti-Tumor Effects
The selective inhibition of CDK7 by BS-181 translates into potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| Breast Cancer | BT-549 | 12.82 |
| Colorectal Cancer | Various | 11.5 - 15.3 |
| Lung Cancer | Various | 11.5 - 37.3 |
| Prostate Cancer | Various | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | 17 - 22 |
| T-cell ALL | Jurkat | 14.4 |
Data compiled from multiple sources.[4][6][10][11]
In cellular models, BS-181 has been shown to inhibit the phosphorylation of the RNA polymerase II CTD at serine 5, a direct substrate of CDK7.[4][6] This leads to a disruption of transcription. Furthermore, treatment with BS-181 induces cell cycle arrest, primarily at the G1 phase, and subsequently leads to apoptosis.[1][6][10][12] This is accompanied by the downregulation of key cell cycle proteins like cyclin D1 and an increase in the expression of pro-apoptotic proteins such as Bax and caspase-3.[6][13]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by BS-181.
Caption: Role of the CDK7/CAK complex in activating cell cycle CDKs.
Caption: Role of CDK7 in regulating transcription initiation.
Caption: Mechanism of action of BS-181 leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of kinase inhibitors. Below are methodologies for key assays used to characterize BS-181.
This protocol is designed to determine the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK7/CycH/MAT1 complex).[4]
-
Kinase-specific substrate.
-
ATP.
-
Kinase assay buffer.
-
This compound (or other test inhibitor) at various concentrations.
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of BS-181 in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the substrate, and the various concentrations of BS-181. Include controls for no inhibitor (100% activity) and no kinase (background).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin to produce light from the remaining ATP.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The light signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of BS-181 relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BS-181 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of BS-181. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[6][10]
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
For CCK-8, measure the absorbance at 450 nm. For MTT, after incubation, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
This protocol is used to determine the effect of an inhibitor on cell cycle distribution.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat the cells with BS-181 at various concentrations for a specific duration (e.g., 24 hours).[6]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This will reveal if the compound induces arrest at a specific phase.[10]
-
Conclusion
This compound is a highly selective and potent inhibitor of CDK7. Its selectivity profile, characterized by significantly greater potency against CDK7 compared to other kinases, underscores its potential as a targeted therapeutic agent. The inhibition of CDK7 by BS-181 effectively disrupts both cell cycle progression and transcription, leading to G1 phase arrest and apoptosis in a variety of cancer cell models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of BS-181 and other selective kinase inhibitors in the drug development pipeline. The compelling preclinical data for BS-181 supports the continued exploration of CDK7 inhibition as a promising strategy in cancer therapy.[5][10]
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. abmole.com [abmole.com]
- 9. This compound | CDK | TargetMol [targetmol.com]
- 10. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BS-181 Hydrochloride: A Technical Guide for Researchers
BS-181 hydrochloride is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its ability to modulate fundamental cellular processes, including transcription and cell cycle progression, has positioned it as a valuable tool in cancer research and drug development. This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and key experimental protocols for its use in a research setting.
Chemical Properties and CAS Number
This compound is the monohydrochloride salt of the parent compound BS-181.[4] It is a pyrazolo[1,5-a]pyrimidine derivative.[5][6] The CAS number for this compound is 1397219-81-6 .[1][2][3][4][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 1397219-81-6 | [1][4][7][] |
| Molecular Formula | C₂₂H₃₂N₆·HCl | [1][4] |
| Molecular Weight | 417.0 g/mol | [4] |
| IUPAC Name | N⁵-(6-aminohexyl)-3-(1-methylethyl)-N⁷-(phenylmethyl)-pyrazolo[1,5-α]pyrimidine-5,7-diamine, monohydrochloride | [4] |
| Synonyms | BS-181 HCl, BS 181 HCl | [7][] |
| Purity | ≥98% | [4][][9] |
| Solubility | DMSO: 25 mg/mL[4] Water: 100 mM[9] PBS (pH 7.2): 10 mg/mL[4] Ethanol: 12 mg/mL[4] | |
| Storage | Store as a powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh. | [1][3] |
Mechanism of Action and Signaling Pathway
BS-181 is a first-in-class, non-covalent, and selective inhibitor of CDK7.[5] CDK7 plays a dual role in cellular regulation: it is a core component of the CDK-activating kinase (CAK) complex, which activates other cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), and it is also part of the general transcription factor TFIIH.[6][10]
By inhibiting CDK7, BS-181 disrupts these processes. Its primary mechanisms include:
-
Inhibition of Transcription: BS-181 prevents the CDK7-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5.[][11] This phosphorylation is a critical step for the initiation of transcription.
-
Cell Cycle Arrest: Through inhibition of the CAK complex, BS-181 prevents the activation of downstream CDKs required for cell cycle progression. This leads to an accumulation of cells in the G1 phase.[][11][12]
-
Induction of Apoptosis: At higher concentrations, the disruption of transcription and cell cycle control leads to programmed cell death (apoptosis), evidenced by an increase in the sub-G1 cell population.[][11]
Caption: Signaling pathway illustrating BS-181's inhibition of CDK7.
Biological Activity
BS-181 demonstrates high selectivity for CDK7 over other kinases and potent anti-proliferative activity across a range of cancer cell lines.
Table 2: Kinase Inhibitory Profile of BS-181
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK7 | References |
| CDK7 | 21 | - | [1][9][11] |
| CDK2 | 880 | ~42-fold | [1][6][11] |
| CDK5 | 3000 | ~143-fold | [11] |
| CDK9 | 4200 | ~200-fold | [11] |
| CDK1, CDK4, CDK6 | >10,000 | >476-fold | [1][11] |
Table 3: Anti-proliferative Activity (IC₅₀) of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Lines | IC₅₀ Range (µM) | References |
| Breast Cancer | MCF-7, BT474, etc. | 15.1 - 20.0 | [][11] |
| Colorectal Cancer | HCT116, HT29, etc. | 11.5 - 15.3 | [][11] |
| Lung Cancer | A549, etc. | 11.5 - 37.3 | [][11] |
| Prostate Cancer | PC3, etc. | 11.5 - 37.3 | [][11] |
| Osteosarcoma | U2OS, KHOS, etc. | 11.5 - 37.3 | [5][][11] |
In vivo, BS-181 is stable with a plasma elimination half-life of approximately 405 minutes in mice following intraperitoneal administration.[1][2][6] It has been shown to inhibit the growth of MCF-7 xenografts in nude mice in a dose-dependent manner, with significant tumor reduction observed at daily doses of 10 mg/kg and 20 mg/kg without apparent toxicity.[1][6][11]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
1. In Vitro CDK7 Kinase Assay
This protocol measures the direct inhibitory effect of BS-181 on CDK7 activity.
-
Objective: To determine the IC₅₀ of BS-181 for the CDK7/CycH/MAT1 complex.
-
Methodology: A luciferase-based ATP detection assay is commonly used.[1]
-
Reagents: Purified recombinant CDK7/CycH/MAT1 complex, substrate peptide, ATP, kinase buffer, and this compound (serially diluted).
-
Procedure: a. Incubate increasing concentrations of BS-181 with the purified CDK7 complex in kinase buffer. b. Initiate the kinase reaction by adding the substrate and a defined concentration of ATP. c. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C. d. Terminate the reaction and measure the amount of remaining ATP using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the log concentration of BS-181 to calculate the IC₅₀ value.
-
2. Cell Viability (MTT/CCK-8) Assay
This protocol assesses the anti-proliferative effects of BS-181 on cancer cells.
-
Objective: To determine the IC₅₀ of BS-181 in a specific cell line.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, U2OS) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with a range of BS-181 concentrations (e.g., 0-50 µM) for a specified duration (e.g., 48, 72 hours).[5][11] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against drug concentration to determine the IC₅₀.
-
3. Western Blot for Phospho-RNAPII
This protocol verifies the mechanism of action by detecting changes in the phosphorylation of a key CDK7 substrate.
-
Objective: To confirm that BS-181 inhibits the phosphorylation of the RNA Polymerase II CTD at Serine 5 in cells.[5][11]
-
Methodology:
-
Treatment and Lysis: Treat cultured cells (e.g., KHOS, MCF-7) with various concentrations of BS-181 for a set time (e.g., 4-48 hours).[5][11] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for phospho-RNAPII (Ser5) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total RNAPII and a loading control (e.g., β-actin or tubulin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software to determine the relative reduction in Ser5 phosphorylation compared to the total protein and loading control.[5]
-
Caption: A typical experimental workflow for Western Blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. This compound|1397219-81-6|MSDS [dcchemicals.com]
- 9. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. This compound | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BS-181|cas 1092443-52-1|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for BS-181 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and also plays a key role in the regulation of transcription.[4] Inhibition of CDK7 by BS-181 leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in various cancer cell lines.[1][3][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The protocols are intended to be comprehensive and adaptable to specific laboratory conditions and cell lines.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| CDK7 | 21 | Cell-free | [1] |
| CDK1 | >3000 | Cell-free | [1] |
| CDK2 | 880 | Cell-free | [1] |
| CDK4 | >3000 | Cell-free | [1] |
| CDK5 | 3000 | Cell-free | [3] |
| CDK6 | >3000 | Cell-free | [1] |
| CDK9 | 4200 | Cell-free | [3] |
Table 2: Cellular Activity of BS-181 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |
| MCF-7 | Breast Cancer | 15.1 - 20 | Cell Viability | [3] |
| HCT116 | Colorectal Cancer | 11.5 - 15.3 | Cell Viability | [3] |
| A549 | Lung Cancer | 11.5 - 37.3 | Cell Viability | [3] |
| U2OS | Osteosarcoma | Not specified | Cell Viability | [5] |
| PC-3 | Prostate Cancer | 11.5 - 37.3 | Cell Viability | [3] |
| HepG2 | Liver Cancer | 11.5 - 37.3 | Cell Viability | [3] |
| BGC823 | Gastric Cancer | Not specified | Cell Viability | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of CDK7 by BS-181 HCl disrupts transcription and cell cycle control, leading to G1 arrest and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to dissolve and prepare BS-181 hydrochloride for experiments
Application Notes and Protocols for BS-181 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][][3][4] As a key regulator of the cell cycle and transcription, CDK7 is a compelling target in oncology research.[5][6] this compound has demonstrated anti-tumor activity by promoting cell cycle arrest and apoptosis in various cancer cell lines.[1][6] These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experiments.
Mechanism of Action
BS-181 is a selective inhibitor of CDK7, with an IC50 value of 21 nM.[1][][3] It exhibits over 40-fold selectivity for CDK7 compared to other cyclin-dependent kinases such as CDK1, 2, 4, 5, 6, and 9.[1][][4] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1 and CDK2.[7] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in transcription initiation.[1][6] By inhibiting CDK7, BS-181 disrupts these processes, leading to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[3][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₂N₆·HCl (monohydrochloride) | [][8] |
| C₂₂H₃₂N₆·2HCl (dihydrochloride) | [9] | |
| Molecular Weight | 417.0 g/mol (monohydrochloride) | [8] |
| 453.45 g/mol (dihydrochloride) | [9] | |
| Purity | ≥98% | [8][9] |
| Storage (Powder) | +4°C or -20°C | [9][10] |
| Storage (In Solvent) | -80°C; prepare fresh as solutions are unstable | [4][10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | up to 100 mM (dihydrochloride) | [9] |
| DMSO | up to 100 mM (dihydrochloride) | [9] |
| 83 mg/mL (~199 mM) | [1] | |
| 25 mg/mL | [8] | |
| DMF | 5 mg/mL | [8] |
| Ethanol | 12 mg/mL | [8] |
| PBS (pH 7.2) | 10 mg/mL | [8] |
Table 3: In Vitro Inhibitory Concentrations
| Target/Cell Line | IC50 Value | Source(s) |
| CDK7 (cell-free) | 21 nM | [1][3] |
| CDK2 (cell-free) | 880 nM | [1][3] |
| Breast Cancer Cells | 15.1 - 20 µM | [3] |
| Colorectal Cancer Cells | 11.5 - 15.3 µM | [3] |
| Other Cancer Cells | 11.5 - 37.3 µM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Required Concentration: Based on experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM, 50 mM, or 100 mM). Note: Use fresh, high-quality DMSO as moisture can reduce solubility.[1]
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For example, to make 1 mL of a 10 mM stock solution of BS-181 monohydrochloride (MW: 417.0 g/mol ), add 1 mL of DMSO to 4.17 mg of the compound.
-
Mixing: Vortex the solution thoroughly. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[10] It is recommended to prepare solutions fresh for each experiment as they can be unstable.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 20 µM, 50 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO.
-
-
Application: Add the final working solutions to your cell cultures and incubate for the desired experimental duration. For instance, MCF-7 cells have been treated with BS-181 for 24 hours.[1]
Protocol 3: Formulation for In Vivo Animal Studies
This protocol describes the preparation of BS-181 for intraperitoneal (i.p.) injection in mice, based on established methods.[11]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
50 mM HCl solution
-
Tween 20
-
Saline solution (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Vehicle Preparation: The vehicle consists of 10% DMSO, 5% Tween 20, 50 mM HCl, and 85% saline.
-
Initial Dissolution: First, dissolve the required amount of this compound in DMSO.
-
Admixture: To the BS-181/DMSO solution, add the 50 mM HCl, followed by the Tween 20. Mix thoroughly after each addition.
-
Final Formulation: Add the saline solution to reach the final volume. The final composition should be 10% DMSO / 50 mM HCl / 5% Tween 20 / 85% saline.[11]
-
Administration: The formulation can be administered via intraperitoneal injection. Dosing regimens of 10 mg/kg/day and 20 mg/kg/day have been used in mice.[11]
Mandatory Visualizations
CDK7 Signaling Pathway and Inhibition by BS-181
Caption: Mechanism of BS-181 as a selective CDK7 inhibitor.
Experimental Workflow: In Vitro Cell-Based Assay
Caption: Workflow for preparing BS-181 and use in cell assays.
References
- 1. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cancertools.org [cancertools.org]
- 7. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. This compound|1397219-81-6|MSDS [dcchemicals.com]
- 11. glpbio.com [glpbio.com]
Application Notes and Protocols: Detecting p-CDK7 Inhibition by BS-181 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription, making it a compelling target for anti-cancer drug development. BS-181 is a potent and selective inhibitor of CDK7, and assessing its impact on CDK7 phosphorylation is crucial for understanding its mechanism of action.[1][2][3] This document provides a detailed protocol for the detection of phosphorylated CDK7 (p-CDK7) in cell lysates following treatment with BS-181 using the Western blot technique. The protocol emphasizes best practices for phosphoprotein analysis to ensure robust and reproducible results.
Introduction to CDK7 and BS-181
CDK7 is a component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[4][5] This complex activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loop domain, thereby controlling cell cycle progression.[3][6] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[1][3][7] Given its dual role in cell cycle and transcription, aberrant CDK7 activity is often implicated in cancer.
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived small molecule that acts as a selective inhibitor of CDK7.[7] It has demonstrated anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3] The primary mechanism of BS-181 is the inhibition of CDK7's kinase activity, which can be monitored by assessing the phosphorylation status of its downstream targets or CDK7 itself. CDK7 undergoes autophosphorylation at Threonine-170 (Thr170) in its T-loop, which is essential for its kinase activity. Therefore, a reduction in p-CDK7 (Thr170) levels can serve as a direct biomarker of BS-181 target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK7 signaling pathway and the experimental workflow for detecting p-CDK7 after BS-181 treatment.
Caption: CDK7 Signaling Pathway and Inhibition by BS-181.
Caption: Western Blot Workflow for p-CDK7 Detection.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of BS-181 against CDK7 and various cancer cell lines. This data is essential for designing effective experiments.
| Target | Metric | Value | Reference |
| CDK7 (cell-free assay) | IC50 | 21 nM | [1][2] |
| CDK2 (cell-free assay) | IC50 | 880 nM | [2][3] |
| CDK5 (cell-free assay) | IC50 | 3000 nM | [2] |
| CDK9 (cell-free assay) | IC50 | 4200 nM | [2] |
| Breast Cancer Cell Lines | IC50 | 15.1 - 20 µM | [2] |
| Colorectal Cancer Cell Lines | IC50 | 11.5 - 15.3 µM | [2] |
| Gastric Cancer Cell Lines | IC50 | 17 - 22 µM | [7] |
| Osteosarcoma Cell Lines | IC50 | Not specified | [8] |
| Lung, Prostate, Liver Cancer | IC50 | 11.5 - 37.3 µM | [2] |
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with BS-181 and subsequently detecting p-CDK7 and total CDK7 by Western blot.
Materials and Reagents
-
Cell culture medium and supplements
-
BS-181 hydrochloride (stable salt form recommended)[2]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA or NP40 buffer)[9]
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail[9]
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
Methanol
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9][11]
-
Primary antibodies:
-
Rabbit anti-p-CDK7 (Thr170) antibody
-
Mouse or Rabbit anti-total-CDK7 antibody
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Procedure
1. Cell Culture and BS-181 Treatment
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of BS-181 in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM). A DMSO-only control should be included.
-
Treat cells with the BS-181 dilutions for the desired time (e.g., 4, 24, or 48 hours). A 4-hour treatment is often sufficient to observe changes in phosphorylation.[2]
2. Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the cells.[9]
-
Scrape adherent cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE
-
To 20-30 µg of protein, add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Load the samples onto an SDS-PAGE gel along with a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane.[9]
6. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against p-CDK7 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total CDK7 or a loading control like GAPDH. For more accurate quantification, run duplicate gels and blot one for p-CDK7 and the other for total CDK7.[10][11]
-
Quantify the band intensities using densitometry software. The p-CDK7 signal should be normalized to the total CDK7 signal for each sample.
Troubleshooting and Best Practices
-
Phosphatase Activity: Always keep samples on ice and use freshly prepared lysis buffer with phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.[10]
-
Blocking Agent: As mentioned, use BSA for blocking instead of non-fat milk to avoid non-specific binding of the phospho-specific antibody to casein.[9][11]
-
Antibody Validation: Ensure the specificity of the p-CDK7 antibody. A good control is to treat a lysate sample with a phosphatase (e.g., lambda phosphatase) to confirm the signal is specific to the phosphorylated form.
-
Loading Controls: It is crucial to probe for total CDK7 to normalize the p-CDK7 signal. This accounts for any variations in protein loading or changes in total CDK7 expression following treatment.[10][11]
By following this detailed protocol, researchers can reliably assess the inhibitory effect of BS-181 on CDK7 phosphorylation, providing valuable insights into its mechanism of action and efficacy in preclinical models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: BS-181 Hydrochloride for the Study of Transcription Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
BS-181 hydrochloride is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme with a dual role in regulating both the cell cycle and transcription.[2][3][4] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step for transcription initiation and elongation.[2][5] BS-181 provides a powerful tool for investigating the mechanisms of transcriptional regulation, studying the consequences of transcription inhibition in various disease models, particularly cancer, and for the development of novel therapeutics. This document outlines the mechanism of action, key quantitative data, and detailed protocols for utilizing this compound in research settings.
Mechanism of Action
CDK7 forms a complex with Cyclin H and MAT1, known as the CDK-Activating Kinase (CAK), which is a subunit of the transcription factor TFIIH.[2][6] In the context of transcription, the TFIIH complex is recruited to the promoter of genes where the CDK7 subunit phosphorylates the serine 5 (Ser5) residue within the C-terminal domain (CTD) of RNA Polymerase II.[7][8] This phosphorylation event is crucial for promoter clearance and the transition from transcription initiation to elongation.
This compound exerts its inhibitory effect by targeting the ATP-binding pocket of CDK7, preventing the phosphorylation of its substrates, including RNA Pol II.[5][6] This leads to a global suppression of transcription, which in cancer cells, preferentially affects the expression of short-lived anti-apoptotic proteins and key cell cycle regulators like cyclin D1.[8] The downstream effects include cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[7][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. This compound | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 4. cancertools.org [cancertools.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BS-181 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 plays a crucial role in the regulation of both the cell cycle and transcription, making it a compelling target for cancer therapy.[5][6] this compound exhibits a half-maximal inhibitory concentration (IC50) of 21 nM for CDK7 and demonstrates over 40-fold selectivity against other CDKs, including CDK1, 2, 4, 5, 6, and 9.[1][2][4][7] Its mechanism of action involves the inhibition of the CDK-activating kinase (CAK) activity of the CDK7/Cyclin H/MAT1 complex, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][5][8] A key downstream effect of CDK7 inhibition by BS-181 is the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 5 (Ser5), a critical event in transcription initiation.[1]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize CDK7 inhibitors. The protocols are designed for both biochemical and cell-based assay formats.
Data Presentation
In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Selectivity vs. CDK7 | Reference |
| CDK7 | 21 | - | [1][2][7] |
| CDK2 | 880 | >40-fold | [1][5][9] |
| CDK1 | >3,000 | >140-fold | [1] |
| CDK4 | >3,000 | >140-fold | [1] |
| CDK5 | 3,000 | ~143-fold | [9] |
| CDK6 | >3,000 | >140-fold | [1] |
| CDK9 | 4,200 | ~200-fold | [9] |
Cellular Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 15.1 - 20 | [9] |
| BGC823 | Gastric Cancer | 17 - 22 | [10] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3 | [9] |
| Lung Cancer Cell Lines | Lung Cancer | 11.5 - 37.3 | [9] |
| Prostate Cancer Cell Lines | Prostate Cancer | 11.5 - 37.3 | [9] |
| Osteosarcoma Cell Lines | Osteosarcoma | 11.5 - 37.3 | [9] |
| Liver Cancer Cell Lines | Liver Cancer | 11.5 - 37.3 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound (MW: 416.99 g/mol ) in DMSO. For example, dissolve 4.17 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 years or at -80°C for long-term storage. Solutions are noted to be unstable, so fresh preparation is recommended.[11]
In Vitro High-Throughput Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human CDK7/CycH/MAT1 complex
-
Kinase substrate (e.g., a peptide containing the CTD consensus sequence YSPTSPS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the assay plate. The final DMSO concentration in the assay should be ≤ 1%.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of CDK7/CycH/MAT1 and substrate in assay buffer. The optimal concentrations should be empirically determined but a starting point could be 1-5 ng/µL of enzyme and 0.2 µg/µL of substrate.
-
Dispense 2.5 µL of the enzyme/substrate mix to each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near the Km for CDK7, which may need to be determined experimentally.
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Termination and ADP Detection:
-
Luminescence Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Cellular High-Throughput Assay: Inhibition of RNA Polymerase II CTD Phosphorylation
This protocol describes a Western blot-based assay to measure the inhibition of RNA Polymerase II CTD Ser5 phosphorylation in MCF-7 cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[9]
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1][8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser5)
-
Mouse or Rabbit anti-Total RNA Polymerase II CTD
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.[14]
-
Seed cells in 96-well or 24-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
The following day, treat the cells with various concentrations of this compound or test compounds for 4 to 24 hours.[1][9] Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add SDS-PAGE loading buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8][15]
-
Incubate the membrane with the primary antibody against phospho-RNAPII CTD (Ser5) (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Perform the same blotting procedure on separate membranes for total RNAPII CTD and β-actin as controls for protein loading.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-RNAPII (Ser5) signal to the total RNAPII and/or β-actin signal.
-
Determine the IC50 value for the inhibition of RNAPII CTD phosphorylation by plotting the normalized signal against the concentration of the inhibitor.
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Phospho-RNA pol II CTD (Ser2, Ser5) Polyclonal Antibody (PA5-105541) [thermofisher.com]
- 3. MCF-7 Whole Cell Lysate | ABIN964020 [antibodies-online.com]
- 4. Phospho-RNA pol II CTD (Ser5) Monoclonal Antibody (3E8) (61085) [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Cell lysis and western blot [bio-protocol.org]
- 9. mcf7.com [mcf7.com]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. encodeproject.org [encodeproject.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
BS-181 hydrochloride solubility issues and solutions
Welcome to the technical support center for BS-181 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this selective CDK7 inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility challenges with this compound. This guide provides systematic steps to address and resolve these issues.
Problem: this compound is not dissolving or is precipitating out of solution.
Below is a workflow to troubleshoot solubility problems.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Solubility Data
The solubility of this compound can vary between batches and is dependent on the solvent and conditions. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50 - 100 | ~120 - 240 | Use fresh, anhydrous DMSO as it is hygroscopic.[1][2] Sonication is recommended.[3] |
| Water | 83 - 100 | ~199 - 240 | Ultrasonic treatment may be needed.[2] |
| Ethanol | 12 - 22 | ~28 - 53 | Heating is recommended.[3] |
| PBS (pH 7.2) | 10 | ~24 | |
| DMF | 5 | ~12 |
Note: The molecular weight of this compound is approximately 417.0 g/mol .[4] Solubility can be batch-dependent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high concentration stock solutions, DMSO is the most commonly recommended solvent, with reported solubilities of up to 100 mg/mL.[3] It is crucial to use fresh, anhydrous DMSO because it can absorb moisture, which will reduce the solubility of the compound.[1] Water is also a suitable solvent, with a high reported solubility, although sonication may be required to fully dissolve the compound.[2][3]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer or medium. To mitigate this, try the following:
-
Lower the final concentration: The final concentration of this compound in your experiment may be too high for it to remain soluble in the aqueous environment.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and may help keep the compound in solution.
-
Stepwise dilution: Try diluting the DMSO stock in a small volume of medium first before adding it to the final volume.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1][3]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 of 21 nM.[1][2] It shows over 40-fold selectivity for CDK7 compared to other CDKs such as CDK1, 2, 4, 5, 6, or 9.[1][2] By inhibiting CDK7, BS-181 disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: ~417.0 g/mol ). For example, to make 1 mL of a 10 mM solution, you would need 0.417 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, sonicate the vial for a few minutes until the solution is clear.[3]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[1]
In Vitro Cell-Based Assay Protocol
This is a general protocol for treating cells with this compound.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of your this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Analysis: Perform your desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), cell cycle analysis by flow cytometry, or western blotting for target proteins.
Signaling Pathway
This compound inhibits CDK7, a key regulator of the cell cycle and transcription. This inhibition can lead to apoptosis, a process controlled by the Bcl-2 family of proteins, and can affect signaling pathways regulated by transcription, such as the STAT3 pathway.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|1397219-81-6|MSDS [dcchemicals.com]
- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
unexpected off-target effects of BS-181 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BS-181 hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential unexpected off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Cyclin-Dependent Kinase 7 (CDK7). It is a highly selective inhibitor with an IC50 of approximately 21 nM in cell-free assays.[1][2][3][4]
Q2: What are the known off-target kinases for this compound?
A2: While BS-181 is highly selective for CDK7, it has been shown to inhibit other kinases at higher concentrations. The most well-characterized off-target kinases are members of the CDK family, including CDK2, CDK5, and CDK9.[5][6] Inhibition of these kinases typically requires significantly higher concentrations of BS-181 compared to the concentration needed to inhibit CDK7.
Q3: I am observing G1 cell cycle arrest in my experiments. Is this an off-target effect?
A3: No, observing G1 cell cycle arrest is an expected on-target effect of BS-181. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[7] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to an arrest in the G1 phase of the cell cycle.[7][8]
Q4: My cells are undergoing apoptosis after treatment with BS-181. Is this expected?
A4: Yes, apoptosis is a known downstream consequence of CDK7 inhibition by BS-181. The induction of cell cycle arrest can subsequently trigger the apoptotic cascade.[7][9] Studies have shown that BS-181 treatment can lead to the cleavage of PARP and activation of caspases, which are hallmark indicators of apoptosis.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Problem 1: Higher than expected IC50 in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a recent stock for each experiment. Avoid using old solutions. |
| Cell Line Resistance | Different cell lines can exhibit varying sensitivity to BS-181. Consider using a positive control cell line known to be sensitive to CDK7 inhibition, such as MCF-7 or BGC823 cells.[10] |
| High Protein Binding | If your cell culture medium contains a high percentage of serum, the compound may bind to serum proteins, reducing its effective concentration. Try reducing the serum percentage during the treatment period, if compatible with your cell line. |
| Incorrect Assay Endpoint | Ensure that the endpoint of your viability assay (e.g., ATP levels, metabolic activity) is appropriate for detecting the effects of a cytostatic/cytotoxic agent. Consider extending the incubation time to allow for the induction of apoptosis. |
Problem 2: Unexpected cell cycle profile (e.g., arrest in a phase other than G1).
| Possible Cause | Troubleshooting Step |
| Off-target effects at high concentrations | At concentrations significantly higher than the IC50 for CDK7, BS-181 may inhibit other CDKs, such as CDK2, which can influence other phases of the cell cycle. Perform a dose-response experiment and analyze the cell cycle at various concentrations. |
| Cell Line Specific Effects | The genetic background of your cell line may lead to an atypical response to CDK7 inhibition. Cross-reference your findings with published data on similar cell lines. |
| Experimental Artifact | Review your cell cycle analysis protocol for any potential issues, such as improper fixation, inadequate DNA staining, or incorrect gating during flow cytometry analysis. |
Problem 3: No inhibition of target phosphorylation (e.g., RNA Polymerase II CTD).
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The inhibition of phosphorylation may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
| Incorrect Antibody | Ensure that the antibody you are using for Western blotting is specific for the phosphorylated form of the protein of interest and has been validated for this application. |
| Low Concentration of BS-181 | Confirm the concentration of your BS-181 stock solution. Perform a dose-response experiment to ensure you are using a concentration sufficient to inhibit CDK7 in your cellular context. |
| Poor Cell Lysis | Ensure your lysis buffer is effective at extracting nuclear proteins, as CDK7 and RNA Polymerase II are located in the nucleus. |
Data Presentation
Table 1: Kinase Selectivity Profile of BS-181
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 21 | 1 |
| CDK2 | 880 | ~42 |
| CDK5 | 3000 | ~143 |
| CDK9 | 4200 | ~200 |
| CDK1 | >3000 | >143 |
| CDK4 | >3000 | >143 |
| CDK6 | >3000 | >143 |
Data compiled from multiple sources.[1][5][6]
Experimental Protocols
In Vitro Kinase Assay for CDK7 Inhibition
Objective: To determine the IC50 of this compound against CDK7 in a cell-free system.
Materials:
-
Recombinant CDK7/CycH/MAT1 complex
-
Kinase substrate (e.g., GST-CDK2 (T160A))
-
ATP
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and BS-181 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the BS-181 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Gate the cell population to exclude doublets and debris and analyze the cell cycle distribution using appropriate software.[11]
Western Blot Analysis of Apoptosis Markers
Objective: To detect the induction of apoptosis by this compound through the analysis of key apoptotic proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12][13]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14][15]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effects of this compound at high concentrations.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BS-181 HCl产品说明书 [selleck.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
troubleshooting BS-181 hydrochloride resistance in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to BS-181 hydrochloride in cancer cells.
I. Troubleshooting Guides & FAQs
This section addresses common issues observed during experiments with this compound, particularly when resistance is suspected.
FAQs
-
Q1: My cancer cell line shows a higher IC50 value for this compound than what is reported in the literature. Does this mean my cells are resistant?
A1: Not necessarily. IC50 values can vary between laboratories and even between different passages of the same cell line. Factors such as cell culture conditions (e.g., media, serum concentration, cell density), assay type (e.g., MTT, CellTiter-Glo), and incubation time can all influence the apparent IC50.[1][2] First, ensure your experimental protocol is consistent and reproducible. If the IC50 is consistently and significantly higher (e.g., >5-fold) than published values for the same cell line under similar conditions, it may indicate intrinsic or acquired resistance.
-
Q2: I have been treating my cancer cells with this compound for an extended period, and they are now growing at concentrations that were previously cytotoxic. What is happening?
A2: This is a classic example of acquired resistance. Continuous exposure to a drug can select for a subpopulation of cells that have developed mechanisms to survive and proliferate in the presence of the drug.[3][4][5] To confirm this, you should perform a dose-response assay to compare the IC50 of the treated cells to the parental (untreated) cell line. A significant shift in the IC50 would confirm acquired resistance.
-
Q3: What are the known molecular mechanisms of resistance to CDK7 inhibitors like this compound?
A3: A primary mechanism of acquired resistance to CDK7 inhibitors in some cancers, such as triple-negative breast cancer, involves the upregulation of drug efflux pumps.[6][7][8] Specifically, activation of the TGF-β/activin signaling pathway can lead to increased expression of the ABCG2 transporter, which actively pumps the drug out of the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Q4: How can I test if my resistant cells are overexpressing efflux pumps like ABCG2?
A4: You can assess the expression of ABCG2 at both the mRNA and protein levels.
-
Quantitative RT-PCR (qRT-PCR): To measure ABCG2 mRNA levels.
-
Western Blotting or Flow Cytometry: To measure ABCG2 protein levels. Additionally, you can perform a functional assay by co-incubating your resistant cells with this compound and a known ABCG2 inhibitor. If the inhibitor restores sensitivity to BS-181, it strongly suggests that ABCG2-mediated efflux is a key resistance mechanism.
-
-
Q5: My cells are confirmed to be resistant to this compound, but they do not overexpress ABCG2. What are other potential resistance mechanisms?
A5: While efflux pump overexpression is a documented mechanism, other possibilities, though less specifically documented for BS-181, could include:
-
Alterations in the drug target: Mutations in the CDK7 gene that prevent BS-181 from binding effectively.
-
Bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of CDK7. For example, alterations in other cell cycle components like CDK2 or Cyclin E could potentially contribute to resistance.[7]
-
Changes in apoptosis regulation: Overexpression of anti-apoptotic proteins (e.g., Bcl-2) could make cells more resistant to the pro-apoptotic effects of BS-181.[9]
-
-
Q6: I am not observing the expected cell cycle arrest (G1 arrest) or apoptosis after treating my cells with this compound. What could be the reason?
A6: This could be due to several factors:
-
Resistance: As discussed, the cells may have developed resistance, preventing the drug from reaching its target at a sufficient concentration.
-
Suboptimal Drug Concentration: Ensure you are using a concentration that is at or above the IC50 for your specific cell line.
-
Incorrect Timepoint: The timing of cell cycle arrest and apoptosis can vary between cell lines. Perform a time-course experiment to determine the optimal time point for observing these effects.
-
Assay Issues: Verify that your cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) or apoptosis assay (e.g., Annexin V/PI staining) is working correctly with appropriate positive and negative controls.
-
II. Quantitative Data Summary
This section provides a summary of reported IC50 values for this compound in various cancer cell lines. Note that these values are for sensitive, parental cell lines and can serve as a baseline for comparison.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| MCF-7 | Breast Cancer | 15.1 - 20 | Not Specified | [3] |
| HCT-116 | Colorectal Cancer | 11.5 | Not Specified | [3] |
| HT-29 | Colorectal Cancer | 15.3 | Not Specified | [3] |
| A549 | Lung Cancer | 20.2 | Not Specified | [3] |
| U2OS | Osteosarcoma | ~20 | MTT Assay | [10] |
| BGC823 | Gastric Cancer | 17-22 | CCK-8 Assay | [11][12] |
| Jurkat | T-cell Leukemia | 14.4 | Not Specified | [9] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting this compound resistance.
Generating Drug-Resistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous or intermittent drug exposure.
Methodology:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on the parental cell line to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.[5]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several weeks), increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.[3]
-
Monitoring and Maintenance: Throughout the selection process, monitor the cells for changes in morphology and growth rate. Maintain the cells at each concentration until a stable, proliferating population is established.
-
Confirmation of Resistance: After several rounds of dose escalation, perform a dose-response assay on the selected cell population and compare the new IC50 to that of the parental cell line. A significant increase in the IC50 confirms the development of resistance.[3]
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, remove the old media and add fresh media containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a blank (media only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time period. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: TGF-β mediated resistance to this compound.
Caption: Troubleshooting workflow for BS-181 resistance.
References
- 1. 3D structure of the transporter ABCG2—What's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation … [ouci.dntb.gov.ua]
- 11. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Optimizing BS-181 Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BS-181 hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription.[3] By inhibiting CDK7, BS-181 disrupts these processes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][4] It has demonstrated antitumor activity in various cancer models, including breast, lung, prostate, and colorectal cancer.[1]
Q2: What is a typical starting dosage for in vivo studies in mice?
Published studies have shown efficacy with daily doses of 10 mg/kg and 20 mg/kg administered via intraperitoneal (i.p.) injection in mouse xenograft models.[1] A maximum tolerated single dose of 30 mg/kg/day has also been reported. It is recommended to start with a dose-response study to determine the optimal dosage for your specific animal model and cancer type.
Q3: How should this compound be formulated for in vivo administration?
A commonly used vehicle for intraperitoneal injection of this compound is a mixture of 10% dimethyl sulfoxide (DMSO), 50 mM HCl, 5% Tween 20, and 85% saline.[5] It is crucial to ensure the compound is fully dissolved to prevent injection site reactions and ensure accurate dosing.
Q4: What is the plasma half-life of this compound in mice?
The plasma elimination half-life of BS-181 in mice has been reported to be approximately 405 minutes following a 10 mg/kg intraperitoneal administration.[1]
Q5: What are the known off-target effects of this compound?
This compound is highly selective for CDK7. It inhibits CDK2 but at a much lower potency (35-fold less than CDK7).[4] Inhibition of other CDKs (CDK1, 4, 5, 6, and 9) is significantly lower.[1] As with other kinase inhibitors, off-target effects can occur, and it is important to monitor for any unexpected toxicities.[6][7]
Data Summary
In Vivo Dosages and Pharmacokinetics of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Efficacious Dose Range | 10 - 20 mg/kg/day | Mouse | Intraperitoneal | [1] |
| Maximum Tolerated Dose (single) | 30 mg/kg/day | Mouse | Intraperitoneal | |
| Plasma Half-life | 405 minutes | Mouse | Intraperitoneal | [1] |
Solubility of this compound
| Solvent | Solubility |
| DMSO | 25 mg/mL[4], 45 mg/mL[8], 83 mg/mL[1] |
| Ethanol | 12 mg/mL[4] |
| PBS (pH 7.2) | 10 mg/mL[4] |
| Water | 85 mg/mL[8] |
| DMF | 5 mg/mL[4] |
Note: Solubility can vary between batches and with the purity of the compound and solvents.
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection (10 mg/kg)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Hydrochloric acid (HCl), 50 mM, sterile
-
Tween 20, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and conical tubes
-
Sterile pipette tips
Procedure:
-
Calculate the required amount of this compound:
-
For a 20g mouse receiving a 10 mg/kg dose, you will need 0.2 mg of this compound per mouse.
-
It is advisable to prepare a stock solution and then dilute it to the final injection volume.
-
-
Prepare the vehicle solution:
-
In a sterile conical tube, prepare the vehicle by mixing:
-
10% DMSO
-
5% Tween 20
-
A sufficient volume of 50 mM HCl and saline to reach the final volume.
-
-
For example, to prepare 1 mL of vehicle: 100 µL DMSO + 50 µL Tween 20 + appropriate volumes of 50 mM HCl and saline. The final formulation will be 10% DMSO / 50 mM HCl / 5% Tween 20 / 85% saline.[5]
-
-
Dissolve this compound:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first to dissolve the compound. Vortex or sonicate briefly if necessary.
-
Add the remaining vehicle components (HCl, Tween 20, and saline) to the dissolved compound.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Sterilization and Storage:
-
Filter the final formulation through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots of the stock solution in DMSO can be stored at -20°C or -80°C.[5][8] Avoid repeated freeze-thaw cycles.[8]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | - Poor solubility of the specific batch of this compound.- Incorrect preparation of the vehicle.- Low temperature during preparation or storage. | - Ensure the use of high-purity, fresh DMSO.[1]- Prepare the vehicle in the correct order, ensuring the compound is fully dissolved in DMSO before adding aqueous components.- Gently warm the solution to room temperature before injection. Sonication can also aid in re-dissolving the compound. |
| Animal Distress Post-Injection (e.g., lethargy, ruffled fur, abdominal tenderness) | - High concentration of DMSO in the vehicle.- Incorrect injection technique leading to organ puncture.- Rapid injection volume.- Potential acute toxicity of the compound at the administered dose. | - If possible, reduce the percentage of DMSO in the formulation, ensuring the compound remains soluble.- Review and refine the intraperitoneal injection technique. Ensure the needle is inserted at the correct angle and location (lower right abdominal quadrant).- Administer the injection slowly and at a controlled rate.- Reduce the dosage and perform a dose-escalation study to determine a better-tolerated dose. Monitor animals closely for signs of toxicity. |
| Lack of Efficacy at Reported Dosages | - Incorrect formulation leading to poor bioavailability.- Degradation of the compound.- Insufficient dosing frequency.- The tumor model is resistant to CDK7 inhibition. | - Verify the formulation preparation and ensure complete dissolution of the compound.- Prepare fresh solutions for each experiment, as the stability of this compound in the final formulation is not extensively documented.- Consider increasing the dosing frequency based on the compound's half-life if the total daily dose is well-tolerated.- Confirm the expression and activity of CDK7 in your tumor model. |
| Injection Site Reactions (e.g., swelling, inflammation) | - Compound precipitation at the injection site.- Irritation from the vehicle components (e.g., DMSO, HCl). | - Ensure the compound is fully dissolved before injection.- Consider alternative, less irritating vehicles if the issue persists, though this may require re-validating the efficacy.- Rotate injection sites if multiple injections are required. |
Visualizing Key Processes
Caption: this compound inhibits CDK7, disrupting both cell cycle progression and transcription.
Caption: Workflow for in vivo studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
preventing degradation of BS-181 hydrochloride in solution
Technical Support Center: BS-181 Hydrochloride
This center provides guidance on the proper handling, storage, and use of this compound to prevent its degradation in solution, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with a reported IC50 of 21 nM.[1][2] It shows over 40-fold selectivity for CDK7 compared to other CDKs like CDK1, 2, 4, 5, 6, or 9.[1][2] By inhibiting CDK7, BS-181 can block the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis.[3][4][5] This makes it a valuable tool for studying cell cycle regulation and a potential anti-cancer agent, particularly in breast, lung, prostate, and colorectal cancers.[2]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: this compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is frequently used, with a solubility of up to 25 mg/mL or 83 mg/mL.[2][3] It is also soluble in water (up to 100 mM or 83 mg/mL), ethanol (12 mg/mL), and PBS (pH 7.2, 10 mg/mL).[2][3][6] For cellular assays, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous culture media.[2] When using DMSO, it is crucial to use fresh, anhydrous grade, as moisture-absorbing DMSO can reduce the compound's solubility.[2]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of the compound. The solid powder form is stable for at least 3-4 years when stored at -20°C.[1][2][3] Once dissolved, the stability decreases.[1] For stock solutions in solvent, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2][7] One supplier notes that solutions are generally unstable and should be prepared fresh.[1]
Q4: Is this compound sensitive to light or pH?
Troubleshooting Guide
Q5: I see a precipitate in my BS-181 solution after thawing or dilution. What should I do?
A5: Precipitate formation can occur if the compound's solubility limit is exceeded in the final buffer or medium. This is a common issue with lipophilic molecules originally dissolved in DMSO when they are diluted into aqueous solutions.[11]
-
Step 1: Gentle Warming: Try warming the solution gently in a 37°C water bath for a few minutes with occasional vortexing to see if the precipitate redissolves.
-
Step 2: Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit in the aqueous medium. You may need to lower the final concentration or increase the percentage of co-solvent (like DMSO), if your experimental system can tolerate it.
-
Step 3: Prepare Fresh: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh dilution from your stock. As a general rule, aqueous solutions should be prepared fresh for each experiment.[1]
Q6: My experimental results are inconsistent or show a loss of compound activity over time. Could my BS-181 be degrading?
A6: Yes, inconsistent results or a gradual loss of efficacy are classic signs of compound degradation.[12] BS-181 solutions are noted to be unstable.[1]
-
Follow Storage Recommendations: First, confirm that you are adhering to the recommended storage conditions (aliquoted, -80°C, protected from light, minimal freeze-thaw cycles).[2][7]
-
Use Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use. Do not store diluted aqueous solutions.[1]
-
Perform a Stability Test: If you continue to suspect degradation, you may need to perform a simple stability assessment. An experimental protocol for this is provided below (see Q7). This involves comparing the activity of a freshly prepared solution to one that has been stored under your typical experimental conditions.
dot graph TD { graph [rankdir="TB", size="7.6,!", dpi=100]; node [shape="rectangle", style="filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#202124"];
} caption: Troubleshooting workflow for suspected BS-181 degradation.
Experimental Protocols & Data
Q7: How can I perform a basic test to check the stability of my BS-181 solution under my experimental conditions?
A7: You can perform a forced degradation study, which is a common method to assess the stability of a compound under various stress conditions like acid, base, oxidation, heat, and light.[8][9] A simplified version can be adapted to test stability in your specific experimental buffer and conditions.
Protocol: Simplified Stability Assessment by LC-MS
This protocol is designed to compare a freshly prepared sample of BS-181 to one incubated under experimental conditions.
-
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your experimental buffer (e.g., PBS, cell culture medium).
-
Prepare a "stop solution" of ice-cold methanol or acetonitrile to halt any degradation.
-
-
2. Sample Preparation:
-
Time-Zero (T0) Sample: Dilute the 10 mM stock solution to your final working concentration (e.g., 10 µM) in your experimental buffer. Immediately take a 100 µL aliquot and add it to 200 µL of the ice-cold stop solution. This is your T0 reference sample. Store at -20°C until analysis.
-
Test Sample: Prepare another sample identical to the T0 sample. Incubate this "Test Sample" under your standard experimental conditions (e.g., in an incubator at 37°C for 24 hours).
-
Time-X (TX) Sample: After the incubation period (e.g., 24 hours), take a 100 µL aliquot from the Test Sample and add it to 200 µL of the ice-cold stop solution. This is your TX sample.
-
-
3. Analysis by LC-MS:
-
Analyze both the T0 and TX samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The goal is to measure the peak area of the parent BS-181 compound in both samples.
-
-
4. Data Interpretation:
-
Calculate the percentage of BS-181 remaining in the TX sample compared to the T0 sample: % Remaining = (Peak Area of TX / Peak Area of T0) * 100
-
A significant decrease (>10-15%) in the peak area of the parent compound in the TX sample suggests degradation under your experimental conditions.[12] You may also observe the appearance of new peaks corresponding to degradation products.
-
dot graph G { graph [rankdir="LR", size="7.6,!", dpi=100]; node [shape="rectangle", style="filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#202124"];
} caption: Experimental workflow for a simplified stability assessment.
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, the following table summarizes the manufacturer's recommendations for storage to minimize degradation.
| Form | Solvent | Storage Temperature | Duration | Source |
| Powder | - | -20°C | ≥ 3 years | [1][2] |
| Stock Solution | DMSO or other | -80°C | Up to 1 year | [2][7] |
| Stock Solution | DMSO or other | -20°C | Up to 1 month | [2] |
| Working Dilution | Aqueous Buffer | Ambient or 37°C | Unstable, prepare fresh | [1] |
BS-181 Signaling Pathway
BS-181 inhibits CDK7, a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, such as CDK2. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[2][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. This compound|1397219-81-6|MSDS [dcchemicals.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with BS-181 hydrochloride in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BS-181 hydrochloride in in vitro experiments.
Troubleshooting Guide
Researchers may occasionally observe inconsistent results when working with this compound. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experiments.
Question 1: Why am I seeing variable IC50 values for this compound in my cell viability assays?
Answer: Variation in IC50 values can stem from several factors related to compound handling, experimental setup, and the biological system being studied.
-
Compound Stability: this compound solutions are known to be unstable.[1] It is crucial to prepare fresh solutions for each experiment from a powder stock.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Solvent Quality: The solubility of this compound can be affected by the quality of the solvent. For instance, using DMSO that has absorbed moisture can reduce its solubility.[2] Always use fresh, anhydrous DMSO to prepare your stock solution.[2]
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound, with reported IC50 values for cell growth inhibition ranging from 11.5 µM to 37 µM.[2][3][4] Ensure you are comparing your results to literature values for the specific cell line you are using.
-
Assay-Specific Conditions: The duration of compound exposure and the specific viability assay used (e.g., MTT, Crystal Violet) can influence the apparent IC50 value.[5][6][7][8][9] Ensure your protocol is consistent across experiments.
Question 2: My results show a much lower potency in cell-based assays compared to the reported cell-free kinase assay IC50.
Answer: This is an expected observation. The IC50 of this compound in a cell-free kinase assay against CDK7 is 21 nM.[1][2][3][4][10] However, in cell-based assays measuring cell growth inhibition, the IC50 is in the micromolar range (11.5-37 µM).[2][3][4] This discrepancy is due to several factors:
-
Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular target. The net intracellular concentration can be influenced by active transport mechanisms.
-
Off-Target Effects: While highly selective for CDK7, this compound does inhibit other kinases at higher concentrations, such as CDK2 (IC50 = 880 nM).[2][3][11] These off-target effects can contribute to the overall cellular phenotype.
-
Cellular Environment: Inside the cell, the compound's activity can be affected by binding to other proteins and the high intracellular concentration of ATP.
Question 3: I am not observing the expected cell cycle arrest or apoptosis after treatment with this compound.
Answer: A lack of expected biological response could be due to several reasons:
-
Sub-optimal Concentration: Ensure you are using a concentration of this compound that is appropriate for inducing cell cycle arrest and apoptosis in your specific cell line, which may be higher than the IC50 for growth inhibition.[12][13]
-
Incorrect Timepoint: The effects of this compound on cell cycle and apoptosis are time-dependent.[12][13] You may need to perform a time-course experiment to determine the optimal incubation time for your cell line and endpoint.
-
Compound Inactivity: As mentioned, the stability of this compound in solution is a critical factor.[1] If the compound has degraded, it will not be effective. Always use freshly prepared solutions.[1]
-
Cellular Context: The genetic background of your cells can influence their response. For example, the status of downstream effector proteins in the apoptotic pathway can impact the extent of apoptosis observed.[13]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][10] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[14] By inhibiting CDK7, this compound disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2] It also inhibits the phosphorylation of the C-terminal domain of RNA polymerase II.[2][14]
What is the solubility of this compound?
The solubility of this compound is as follows:
-
Water: Soluble to 100 mM or 3 mg/mL[2]
-
DMSO: Soluble to 100 mM or 83 mg/mL[2]
-
PBS (pH 7.2): 10 mg/mL[15]
-
DMF: 5 mg/mL[15]
How should I prepare and store this compound solutions?
Due to the instability of solutions, it is recommended to prepare them fresh for each experiment.[1] For stock solutions, use high-quality, anhydrous solvents.[2] If you need to store a stock solution, it is advisable to aliquot it into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]
What are the known off-target effects of this compound?
This compound is highly selective for CDK7. It is over 40-fold more selective for CDK7 than for CDK1, CDK2, CDK4, CDK5, CDK6, or CDK9.[1][2] The most significant off-target activity is against CDK2, with an IC50 of 880 nM.[2][3][11] Inhibition of other kinases is generally observed only at high micromolar concentrations (>10 µM).[2]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | 8100 |
| CDK4 | >30000 |
| CDK6 | >30000 |
Data sourced from:[2][3][4][10]
Table 2: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| Colorectal Cancer | Various | 11.5 - 15.3 |
| Gastric Cancer | BGC823 | ~17-22 |
| Lung Cancer | Various | 11.5 - 37.3 |
| Osteosarcoma | Various | 11.5 - 37.3 |
| Prostate Cancer | Various | 11.5 - 37.3 |
| Liver Cancer | Various | 11.5 - 37.3 |
Data sourced from:[2][3][4][12]
Experimental Protocols
Protocol: Cell Viability Measurement using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a freshly prepared stock solution.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO diluted in medium) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: CDK7 signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for an in vitro cell viability assay.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CDK | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Bioavailability of BS-181 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of BS-181 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target in cancer therapy.[3][4][5][6] Like many small molecule kinase inhibitors, this compound's therapeutic efficacy can be limited by poor oral bioavailability, which may stem from low aqueous solubility and other physicochemical properties.[7][8][9] Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic concentrations in vivo.
Q2: What are the primary formulation challenges associated with this compound?
The primary challenge is often its poor solubility in aqueous solutions, which is a common characteristic of kinase inhibitors.[8][9][10] This can lead to a low dissolution rate in the gastrointestinal tract, thereby limiting its absorption into the bloodstream.[7]
Q3: What are the main strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate.[11][12][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.[14][15][16][17]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can facilitate its absorption through the lymphatic system.[18][19][20][21]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.[22][23][24][25][26]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area. 2. Formulate a Solid Dispersion: Use carriers like PEGs, PVPs, or Gelucire. 3. Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation. |
| High variability in in vivo absorption | Formulation-dependent dissolution; food effects. | 1. Develop a Robust Formulation: A solid dispersion or a self-emulsifying drug delivery system (SEDDS) can provide more consistent release. 2. Investigate Food Effects: Conduct studies to assess the impact of food on drug absorption and consider formulations that minimize this effect. |
| Precipitation of the drug in the GI tract | Change in pH from the stomach to the intestine, leading to supersaturation and precipitation. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Lipid-Based Formulations: These can protect the drug from the aqueous environment of the GI tract. |
| Inconsistent results between batches of a formulation | Issues with the manufacturing process (e.g., for solid dispersions or nanoparticles). | 1. Optimize and Validate the Process: Ensure consistent parameters for solvent evaporation, melting, or milling. 2. Thorough Physicochemical Characterization: Use techniques like DSC, XRD, and SEM to ensure batch-to-batch consistency of the amorphous state and particle morphology. |
Experimental Protocols
Particle Size Reduction by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
Methodology:
-
Prepare a suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC). A typical concentration is 5-10% (w/v) of the drug.
-
The suspension is subjected to wet milling using a high-pressure homogenizer or a bead mill.
-
For high-pressure homogenization, the suspension is passed through the homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).
-
For bead milling, the suspension is milled with grinding media (e.g., yttrium-stabilized zirconium oxide beads) of a specific size for a defined period.
-
Particle size and distribution are monitored throughout the process using laser diffraction or dynamic light scattering.
-
The resulting nanosuspension can be used directly for in vitro and in vivo studies or can be further processed into a solid dosage form by spray-drying or lyophilization.
Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution.
Methodology:
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone K30 - PVP K30) and a common solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).
-
Dissolve this compound and the carrier in the solvent at a specific drug-to-carrier ratio (e.g., 1:4 w/w).
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform powder.
-
Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of different this compound formulations.
Methodology:
-
Use a USP Apparatus II (paddle apparatus) for the dissolution study.
-
The dissolution medium should be selected to mimic physiological conditions. A common choice for poorly soluble drugs is a buffer at pH 6.8 (simulating intestinal fluid) containing a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SDS) to ensure sink conditions.[27][28]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 50 or 75 rpm.
-
Introduce a precise amount of the this compound formulation into the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK7 signaling pathway and the inhibitory action of BS-181 HCl.
References
- 1. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 6. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. tsijournals.com [tsijournals.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ijpbs.com [ijpbs.com]
- 17. japer.in [japer.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery [apb.tbzmed.ac.ir]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BS-181 and Other Pan-CDK Inhibitors
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs due to their ability to target the cell cycle machinery, which is often dysregulated in cancer. This guide provides a comparative analysis of BS-181, a selective CDK7 inhibitor, against other notable pan-CDK inhibitors, including Flavopiridol, Roscovitine, and AT7519. The comparison focuses on their target selectivity, mechanism of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Target Selectivity and Potency
The efficacy and toxicity of CDK inhibitors are largely determined by their selectivity profile across the CDK family. BS-181 distinguishes itself by its high selectivity for CDK7.[1][2][3][4] In contrast, other inhibitors like Flavopiridol, Roscovitine, and AT7519 exhibit a broader or "pan-inhibitory" profile, targeting multiple CDKs. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the potency and selectivity of these inhibitors.
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 |
| BS-181 | >3.0 µM[1][3] | 880 nM[1][2][3][4] | >3.0 µM[1][3] | 3000 nM[2] | >3.0 µM[1][3] | 21 nM[1][2][4] | 4200 nM[2] |
| Flavopiridol | 30 nM[5] | 40 nM[5] | 20-40 nM[5] | 170 nM[6] | 60 nM[5] | 875 nM[5] | 20 nM[5][6] |
| Roscovitine | 0.65 µM[7][8] | 0.70 µM[7][8][9] | >100 µM[7] | 0.16 µM[7][8] | >100 µM[7] | 0.46 µM[7] | 0.60 µM[7] |
| AT7519 | 210 nM[10][11] | 47 nM[10][11] | 100 nM[10][11] | 13 nM[12] | 170 nM[10][11] | >1 µM[12] | <10 nM[10][11] |
Note: IC50 values can vary between different studies and assay conditions.
Mechanism of Action and Cellular Effects
CDKs are serine/threonine kinases that, in complex with their cyclin partners, regulate the progression of the cell cycle.[13][14] By inhibiting these kinases, CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
BS-181 primarily targets CDK7, a component of the CDK-activating kinase (CAK) complex.[4] The CAK complex is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[4] CDK7 is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in transcription initiation.[1][15] Inhibition of CDK7 by BS-181 therefore not only disrupts cell cycle progression but also impacts transcription.[1][15] Studies have shown that BS-181 promotes cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3]
Flavopiridol is a pan-CDK inhibitor that potently inhibits CDK1, CDK2, CDK4, CDK6, and CDK9.[5] Its inhibition of multiple CDKs leads to cell cycle arrest at both the G1/S and G2/M phases.[5] The potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), also makes Flavopiridol a powerful inhibitor of transcription.[5]
Roscovitine is another purine-based pan-CDK inhibitor with strong activity against CDK1, CDK2, CDK5, CDK7, and CDK9, but it is less effective against CDK4 and CDK6.[7] Its primary mechanism involves inducing cell cycle arrest and apoptosis.[7]
AT7519 is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[10][11][16][17] Similar to other pan-CDK inhibitors, AT7519 induces cell cycle arrest and apoptosis in tumor cells.[11] Its strong inhibition of CDK9 also suggests an impact on transcription.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general CDK signaling pathway and a typical workflow for evaluating CDK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancertools.org [cancertools.org]
- 4. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Comparative Analysis of BS-181 Specificity for CDK7 over CDK9
This guide provides a detailed comparison of the inhibitor BS-181's specificity for Cyclin-Dependent Kinase 7 (CDK7) versus Cyclin-Dependent Kinase 9 (CDK9). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of BS-181 as a selective CDK7 inhibitor.
Data Presentation: Inhibitory Activity of BS-181
The pyrazolo[1,5-a] pyrimidine compound, BS-181, demonstrates high selectivity for CDK7.[1] Its inhibitory potency has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. BS-181 is a potent inhibitor of CDK7 with an IC50 value of 21 nM.[2][3][4] In contrast, its activity against CDK9 is significantly lower, with a reported IC50 of 4200 nM (4.2 µM).[2][3] This represents a 200-fold increase in selectivity for CDK7 over CDK9. The compound also shows substantially less activity against other members of the CDK family, such as CDK2 and CDK5, and fails to block CDK1, CDK4, and CDK6 at concentrations below 3 µM.[2][5]
| Kinase | BS-181 IC50 (nM) | Selectivity Fold (vs. CDK7) |
| CDK7 | 21 [2][5][6] | 1x |
| CDK2 | 880[1][2] | 42x |
| CDK5 | 3000[2][3] | 143x |
| CDK9 | 4200 [2][3] | 200x |
| CDK1 | >3000[1][5] | >143x |
| CDK4 | >3000[1][5] | >143x |
| CDK6 | >3000[1][5] | >143x |
Signaling Pathway Context: Differentiating CDK7 and CDK9 Roles
CDK7 and CDK9 are both critical regulators of transcription, but they act at different stages of the process. CDK7 is a component of the general transcription factor TFIIH and functions as a CDK-activating kinase (CAK).[7][8] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues, which is essential for transcription initiation.[7][9] Additionally, as a CAK, CDK7 phosphorylates and activates other CDKs, including CDK9, thereby indirectly influencing later stages of transcription.[7]
CDK9, in complex with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb).[10][11] Following initiation, Pol II often pauses a short distance downstream from the promoter. The recruitment of P-TEFb and subsequent phosphorylation of the Pol II CTD at serine 2 by CDK9 are key steps in releasing this pause, allowing the transition into productive transcript elongation.[10][12] Therefore, while both kinases target Pol II, they do so at distinct phases of the transcription cycle.
Experimental Protocols
The determination of IC50 values to assess inhibitor specificity is typically performed using in vitro kinase inhibition assays. A common method involves a luminescence-based ATP detection assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a stock solution of BS-181 in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer solution (e.g., HEPES, MgCl2, DTT).
-
Dilute purified recombinant kinases (e.g., CDK7/CycH/MAT1, CDK9/CycT1) and their specific peptide substrates to desired concentrations in the kinase buffer.
-
Prepare an ATP solution at a concentration near the Km for each specific kinase.
-
-
Assay Procedure:
-
Dispense serial dilutions of BS-181 into the wells of a 384-well microplate. Include control wells with DMSO only (no inhibition) and wells without enzyme (background).
-
Add the specific kinase (e.g., CDK7 or CDK9) and its corresponding substrate to the wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a detection reagent, such as the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP.[13]
-
After a 40-minute incubation, add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP.[13] This newly synthesized ATP is then used by a luciferase enzyme in the reagent to produce a luminescent signal.
-
Incubate for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The light signal generated is directly proportional to the amount of ADP produced and thus to the kinase activity.[13]
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data by setting the "no inhibition" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor (BS-181) concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of BS-181 required to inhibit 50% of the kinase activity.
-
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 9. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
Unraveling the Apoptotic Mechanisms of BS-181: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise mechanisms of action for novel therapeutic compounds is paramount. This guide provides a detailed comparison of the apoptotic pathways induced by the selective CDK7 inhibitor, BS-181, and other targeted therapies, specifically Polo-like kinase 1 (PLK1) inhibitors. By presenting supporting experimental data, detailed protocols, and clear visual representations of the signaling cascades, this document aims to facilitate a deeper understanding of BS-181's potential as an anti-cancer agent.
BS-181: A Potent Inducer of G1 Arrest and Extrinsic Apoptosis
BS-181 is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a crucial component of the cell cycle machinery and transcriptional regulation. Studies have demonstrated that BS-181 exerts its anti-tumor effects primarily through the induction of cell cycle arrest at the G1 phase and the activation of the extrinsic apoptotic pathway.[1][2] In contrast to many chemotherapeutic agents that trigger the intrinsic mitochondrial pathway, BS-181's mechanism offers a distinct advantage, particularly in overcoming resistance mechanisms that involve anti-apoptotic BCL-2 family proteins.
The cytotoxic effects of BS-181 have been validated in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and gastric cancer.[1][2] A key finding is that BS-181 upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, Death Receptor 5 (DR5), initiating a caspase-8-dependent apoptotic cascade.[1]
Comparative Analysis: BS-181 vs. PLK1 Inhibitors
Polo-like kinase 1 (PLK1) is another key regulator of mitosis, and its inhibitors, such as TAK-960 and BI 2536, are also potent inducers of apoptosis. However, the underlying mechanisms exhibit notable differences when compared to BS-181. PLK1 inhibitors typically cause a mitotic arrest (G2/M phase) rather than a G1 arrest.[3][4] The apoptotic response to PLK1 inhibition is often linked to the downregulation of the anti-apoptotic protein Mcl-1 and the subsequent activation of the intrinsic mitochondrial pathway, involving cytochrome c release and caspase-3 activation.[3][5]
The following table summarizes the key mechanistic differences and cytotoxic potentials of BS-181 and representative PLK1 inhibitors.
| Feature | BS-181 (CDK7 Inhibitor) | PLK1 Inhibitors (e.g., TAK-960, BI 2536) |
| Primary Mechanism | Inhibition of CDK7 | Inhibition of Polo-like kinase 1 |
| Cell Cycle Arrest | G1 phase[1][2] | G2/M phase[3][4] |
| Apoptotic Pathway | Primarily Extrinsic (TRAIL/DR5 mediated)[1] | Primarily Intrinsic (Mitochondrial)[3][5] |
| Key Molecular Events | Upregulation of TRAIL and DR5, Caspase-8 activation[1] | Downregulation of Mcl-1, Cytochrome c release, Caspase-3 activation[3] |
| IC50 Value (Jurkat T-cells) | 14.5 µM[1] | Not directly comparable, cell line dependent |
| IC50 Value (Gastric Cancer Cells - BGC823) | ~5 µM (at 48h)[2] | Not directly comparable, cell line dependent |
Experimental Protocols: A Guide to Validating Apoptotic Mechanisms
To facilitate the replication and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the inhibitor (e.g., BS-181) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., TRAIL, DR5, Caspase-8, Mcl-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the signaling pathway of BS-181 induced apoptosis and a typical experimental workflow.
Figure 1. Signaling pathway of BS-181 induced apoptosis.
Figure 2. Workflow for validating drug-induced apoptosis.
References
- 1. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 inhibition sensitizes neuroblastoma cells for vinca alkaloid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to BS-181 Hydrochloride: Validation as a CDK7 Chemical Probe
This guide provides a comprehensive comparison of BS-181 hydrochloride and other chemical probes for Cyclin-Dependent Kinase 7 (CDK7). For researchers, scientists, and drug development professionals, this document outlines the performance of BS-181, supported by experimental data, to facilitate informed decisions in research applications.
Introduction to CDK7 and the Role of Chemical Probes
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription.[1][2][3] Given its central role in these fundamental cellular processes, and its overexpression in many cancers, CDK7 has emerged as a promising target for anti-cancer drug development.[1][3][4]
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in cellular and in vivo systems. A high-quality chemical probe for CDK7 must be potent, selective, and well-characterized to provide reliable insights into CDK7 biology.
This compound: A Profile
This compound is a non-covalent, ATP-competitive inhibitor of CDK7.[5] It has been characterized as a highly selective chemical probe for studying the function of CDK7.
Potency and Selectivity
BS-181 demonstrates high potency for CDK7 with a reported IC50 value of approximately 21 nM in cell-free assays.[1][6][7][8] Its selectivity is a key feature, showing significantly less activity against other cyclin-dependent kinases. For instance, it is over 40-fold more selective for CDK7 than for CDK1, CDK2, CDK4, CDK5, CDK6, or CDK9.[1][6] The IC50 for CDK2 is 880 nM, while for most other CDKs, it is above 3.0 µM.[1][6][7]
Cellular and In Vivo Activity
In cellular models, BS-181 effectively inhibits the phosphorylation of the RNA polymerase II CTD, a direct substrate of CDK7.[1][6][9] This inhibition of CDK7 activity leads to cell cycle arrest, primarily in the G1 phase, and induces apoptosis in various cancer cell lines, including breast, lung, prostate, and colorectal cancers.[1][2][6][7] The IC50 values for inhibiting cancer cell growth are in the range of 11.5-37 µM.[1][6][7]
In vivo studies have shown that BS-181 is stable in mice, with a plasma elimination half-life of 405 minutes after intraperitoneal administration.[1][6] It has demonstrated dose-dependent inhibition of tumor growth in MCF-7 breast cancer xenograft models without apparent toxicity.[1][6]
Comparative Analysis of CDK7 Chemical Probes
BS-181 is one of several chemical probes used to investigate CDK7 function. The table below compares BS-181 with other commonly used CDK7 inhibitors.
| Inhibitor | Mechanism | CDK7 Potency (IC50) | Key Off-Targets (IC50) | Advantages | Disadvantages |
| BS-181 | Non-covalent | 21 nM[6][8] | CDK2 (880 nM), CDK5 (3000 nM), CDK9 (4200 nM)[7] | High selectivity over other CDKs, demonstrated in vivo activity. | Higher IC50 in cellular growth assays compared to biochemical potency. |
| THZ1 | Covalent | 3.2 nM (Kd)[10] | CDK12, CDK13[4][10] | High potency, covalent mechanism allows for target engagement studies. | Off-target effects on CDK12/13, poor solubility and stability for in vivo use.[10] |
| YKL-5-124 | Covalent | 9.7 - 53.5 nM[11] | CDK2 (1300 nM), CDK9 (3020 nM)[11] | Highly selective against CDK12/13, covalent mechanism. | Less data available on in vivo performance compared to others. |
| SY-1365 | Covalent | 369 nM[2] | CDK2, CDK9, CDK12 (all >2 µM)[2] | High selectivity. | Lower potency compared to other covalent inhibitors. |
| Samuraciclib (CT-7001) | Non-covalent | Data not publicly available | Data not publicly available | Most clinically advanced oral CDK7 inhibitor.[12] | Primarily in clinical development, may be less accessible for basic research. |
| SY-5609 | Non-covalent | Data not publicly available | Data not publicly available | Orally bioavailable, in clinical trials. | Limited publicly available preclinical data for direct comparison. |
Visualizations
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments cited in the validation of CDK7 probes.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.
-
Objective: To determine the IC50 of BS-181 against CDK7/CycH/MAT1 complex.
-
Materials:
-
Purified recombinant CDK7/CycH/MAT1 complex.
-
This compound serially diluted in DMSO.
-
Kinase buffer.
-
ATP.
-
Substrate (e.g., a peptide derived from a known CDK7 substrate).
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar ATP detection reagent).
-
384-well plates.
-
-
Procedure:
-
Add kinase buffer, purified CDK7 complex, and varying concentrations of BS-181 to the wells of a 384-well plate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ATP remaining using a luciferase-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.[6]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement Assay (Western Blot for p-RNA Pol II)
This assay confirms that the inhibitor engages and inhibits its target within a cellular context.
-
Objective: To measure the inhibition of CDK7-mediated phosphorylation of RNA Polymerase II CTD at Serine 5 in cells treated with BS-181.
-
Materials:
-
Cancer cell line (e.g., MCF-7).[6]
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-total RNA Pol II, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with increasing concentrations of BS-181 (e.g., 0-50 µM) for a specified duration (e.g., 4-24 hours).[6][7]
-
Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-RNA Pol II signal to total RNA Pol II and the loading control.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Objective: To determine the IC50 of BS-181 for the growth inhibition of various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., breast, colorectal, lung).[7]
-
This compound.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of BS-181 for 72 hours.[7]
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Plot the results and determine the IC50 for cell growth inhibition.
-
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess the ability of BS-181 to inhibit tumor growth in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line for implantation (e.g., MCF-7).
-
This compound.
-
Vehicle solution for injection.
-
-
Procedure:
-
Implant cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer BS-181 (e.g., 10 mg/kg/day and 20 mg/kg/day) or vehicle via intraperitoneal injection daily for a set period (e.g., 14 days).[1][6]
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the vehicle control group to determine efficacy.
-
Conclusion and Recommendations
This compound is a valuable and well-validated chemical probe for investigating the biological functions of CDK7. Its high potency and, most importantly, its selectivity against other CDKs make it a reliable tool for attributing cellular effects specifically to the inhibition of CDK7.
Recommendations for Use:
-
BS-181 is an excellent choice for studies requiring a non-covalent, selective CDK7 inhibitor, particularly for in vivo experiments where its favorable pharmacokinetic profile is an advantage.
-
For studies aiming to differentiate the roles of CDK7 from the highly related CDK12 and CDK13, a covalent inhibitor like YKL-5-124 , which shows high selectivity over CDK12/13, would be a more suitable tool than broader-spectrum covalent inhibitors like THZ1.
-
When using any chemical probe, it is crucial to perform control experiments, such as including a structurally related but inactive control molecule and confirming target engagement in the specific cellular system being studied.
By carefully selecting the appropriate chemical probe and employing rigorous experimental design, researchers can continue to unravel the complex roles of CDK7 in health and disease.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CDK | TargetMol [targetmol.com]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
Unveiling the Overlap: A Comparative Guide to BS-181 Hydrochloride and siRNA-Mediated CDK7 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of the pharmacological inhibitor BS-181 hydrochloride and genetic knockdown of Cyclin-Dependent Kinase 7 (CDK7) using small interfering RNA (siRNA). This objective comparison, supported by experimental data, elucidates the functional consequences of targeting CDK7 through distinct modalities.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical regulator of both transcription and cell cycle progression, making it an attractive therapeutic target in oncology.[1][2][3] Its dual role is executed through its function as a component of the transcription factor IIH (TFIIH) and as a CDK-activating kinase (CAK).[1][2] Inhibition of CDK7 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] This guide dissects and compares two primary methods of CDK7 inhibition: the small molecule inhibitor this compound and the targeted gene silencing approach of siRNA.
Quantitative Comparison of BS-181 HCl and CDK7 siRNA Effects
The following tables summarize the quantitative data from studies investigating the impact of this compound and CDK7 siRNA on various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK7) | 21 nM | Cell-free assay | [4][6][7][8] |
| IC50 (CDK2) | 880 nM | Cell-free assay | [3][6][7] |
| IC50 (CDK1, 4, 5, 6, 9) | >3.0 µM | Cell-free assay | [3][6][7] |
| IC50 (Cell Growth) | 11.5 - 37 µM | Various cancer cell lines | [3][6][7] |
Table 2: Comparative Effects of BS-181 HCl and CDK7 siRNA on Osteosarcoma Cell Viability
| Treatment | Concentration/Dose | KHOS Cell Viability (% of Control) | U2OS Cell Viability (% of Control) | Reference |
| BS-181 HCl | 10 µM | ~50% | ~60% | [9][10] |
| 20 µM | ~30% | ~40% | [9][10] | |
| CDK7 siRNA | Dose-dependent | Significant decrease | Significant decrease | [9] |
Table 3: Impact on Downstream Signaling Pathways
| Target Protein | Effect of BS-181 HCl | Effect of CDK7 siRNA | Cell Line | Reference |
| p-RNA Polymerase II (Ser5) | Dose-dependent decrease | Dose-dependent decrease | Osteosarcoma, Gastric Cancer | [5][9] |
| Mcl-1 | Dose-dependent decrease | Dose-dependent decrease | Osteosarcoma | [9] |
| Survivin | Dose-dependent decrease | Dose-dependent decrease | Osteosarcoma | [9] |
| Cyclin D1 | Downregulation | Not explicitly stated | Gastric Cancer | [5][11] |
| XIAP | Downregulation | Not explicitly stated | Gastric Cancer | [5][11] |
| Bax | Increased expression | Not explicitly stated | Gastric Cancer | [5][11] |
| Caspase-3 | Increased expression | Not explicitly stated | Gastric Cancer | [5][11] |
| Bcl-2 | Decreased expression | Not explicitly stated | Gastric Cancer | [5][11] |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CDK7 signaling pathway, the experimental workflow for cross-validation, and the logical relationship between BS-181 and siRNA knockdown.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CDK | TargetMol [targetmol.com]
- 9. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Investigational CDK7 Inhibitors: BS-181 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of investigational cancer therapeutics, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription. A number of small molecule inhibitors targeting CDK7 are under active investigation. This guide provides a head-to-head comparison of BS-181 and other key investigational CDK7 inhibitors, including THZ1, SY-1365 (Mevociclib), and Samuraciclib (CT7001), with a focus on their biochemical potency, cellular activity, and selectivity, supported by available preclinical data.
Mechanism of Action: Targeting the Master Regulator of Transcription and Cell Cycle
CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the initiation and elongation of transcription. By inhibiting CDK7, these investigational drugs aim to induce cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on transcriptional amplification of oncogenes.
BS-181 is a potent and selective ATP-competitive inhibitor of CDK7.[1][2] Its pyrazolo[1,5-a]pyrimidine scaffold has been a foundational structure for the development of other CDK7 inhibitors. Notably, Samuraciclib (CT7001) was developed through modifications of the BS-181 structure to enhance its pharmaceutical properties. Other prominent investigational CDK7 inhibitors include THZ1 and SY-1365, which are covalent inhibitors that offer a different modality of targeting CDK7.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for BS-181 and its comparators. It is important to note that this data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK2/CDK7) | Selectivity (CDK9/CDK7) |
| BS-181 | 21[1][2] | 880[1][2] | 4200[1] | ~42x[4] | ~200x |
| THZ1 | 3.2[5] | - | - | - | - |
| SY-1365 | 369 (at 2mM ATP)[6] | >2000[6] | >2000[6] | >5.4x | >5.4x |
| Samuraciclib (CT7001) | - | - | - | - | - |
Data for Samuraciclib's direct IC50 comparison was not available in the searched literature.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Jurkat (T-cell leukemia) |
| BS-181 | 15.1 - 20[1] | 11.5[1] | 11.5 - 37.3[1] | - |
| THZ1 | - | - | <0.2[5] | 0.05[5] |
| SY-1365 | - | - | - | - |
| Samuraciclib (CT7001) | - | - | - | - |
A comprehensive, directly comparable panel of anti-proliferative IC50 values across multiple cell lines for all compounds was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of CDK7 in transcription and cell cycle regulation, and the inhibitory action of BS-181 and other investigational drugs.
Caption: General workflow for an in vitro kinase inhibition assay to determine the IC50 of a test compound against CDK7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
